molecular formula C7H4BrNOS B14022147 Thiazole, 4-bromo-2-(3-furanyl)- CAS No. 1142196-25-5

Thiazole, 4-bromo-2-(3-furanyl)-

Katalognummer: B14022147
CAS-Nummer: 1142196-25-5
Molekulargewicht: 230.08 g/mol
InChI-Schlüssel: SDFLDLWSOWQZPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiazole, 4-bromo-2-(3-furanyl)- is a useful research compound. Its molecular formula is C7H4BrNOS and its molecular weight is 230.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazole, 4-bromo-2-(3-furanyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 4-bromo-2-(3-furanyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1142196-25-5

Molekularformel

C7H4BrNOS

Molekulargewicht

230.08 g/mol

IUPAC-Name

4-bromo-2-(furan-3-yl)-1,3-thiazole

InChI

InChI=1S/C7H4BrNOS/c8-6-4-11-7(9-6)5-1-2-10-3-5/h1-4H

InChI-Schlüssel

SDFLDLWSOWQZPH-UHFFFAOYSA-N

Kanonische SMILES

C1=COC=C1C2=NC(=CS2)Br

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Biological Activities of Furan-Containing Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of furan (an oxygen-containing five-membered heterocycle) and thiazole (a sulfur/nitrogen-containing heterocycle) creates a privileged pharmacophore with exceptional versatility in medicinal chemistry. This hybrid scaffold exploits the electron-rich nature of furan and the hydrogen-bonding potential of thiazole to interact with diverse biological targets.

This guide provides a rigorous technical analysis of furan-thiazole derivatives, focusing on three primary domains: Oncology (EGFR/Tubulin inhibition) , Antimicrobial (DNA Gyrase inhibition) , and Neuroprotection (AChE inhibition) . It is designed to assist researchers in rational drug design, offering validated synthetic protocols and mechanistic insights supported by recent field data.

Molecular Rationale & Synthetic Strategies[1][2][3][4][5]

The Pharmacophore Advantage

The furan-thiazole hybrid operates via bioisosterism and pi-stacking interactions . The furan ring often mimics the phenyl group found in many kinase inhibitors but with distinct electronic properties (high electron density), while the thiazole ring serves as a linker that orients substituents into specific receptor pockets (e.g., the ATP-binding site of kinases).

Synthetic Workflow: The Hantzsch Condensation

The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis . This reaction involves the condensation of a furan-based


-haloketone with a thioamide or thiourea.

Critical Control Point: The stability of the furan ring is acid-sensitive. The Hantzsch reaction produces HBr/HCl as a byproduct; therefore, buffering or rapid workup is often required to prevent furan ring opening.

HantzschSynthesis Reactant1 2-Acetylfuran Bromination Bromination (NBS or Br2) Reactant1->Bromination Intermediate 2-Bromo-1-(furan-2-yl)ethanone (α-Haloketone) Bromination->Intermediate Cyclization Cyclization (EtOH, Reflux) Intermediate->Cyclization Reactant2 Thioamide / Thiourea Reactant2->Cyclization Product Furan-Thiazole Derivative Cyclization->Product - H2O, - HBr

Figure 1: Step-wise Hantzsch synthesis workflow for generating furan-thiazole hybrids.

Oncology & Antiproliferative Pathways[6]

Primary Mechanism: EGFR Tyrosine Kinase Inhibition

Furan-thiazole derivatives have shown nanomolar potency against Epidermal Growth Factor Receptor (EGFR) . The mechanism involves competitive binding at the ATP-binding site of the intracellular tyrosine kinase domain.

  • SAR Insight: Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring attached to the thiazole moiety significantly enhance cytotoxicity against MCF-7 and HepG2 cell lines by increasing lipophilicity and binding affinity.

  • Secondary Mechanism: Inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

Signaling Cascade Visualization

The following diagram illustrates the pathway interruption caused by these derivatives.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activation PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Furan-Thiazole Derivative Inhibitor->EGFR Inhibition (ATP Site) Apoptosis Apoptosis (Caspase-3 Activation) Inhibitor->Apoptosis Induces AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation MAPK MAPK/ERK RAS->MAPK MAPK->Proliferation

Figure 2: Mechanism of action showing EGFR blockade and subsequent induction of apoptosis.

Comparative Cytotoxicity Data (IC50)

Data synthesized from recent high-impact studies (see References).

Cell LineTissue OriginCompound ClassIC50 Range (µM)Reference Drug (Erlotinib)
MCF-7 Breast CancerFuran-Thiazole-Quinazoline2.86 - 3.09~0.08
HepG2 Liver CancerFuran-Thiazole-Schiff Base5.91 - 6.87~5.00
A549 Lung CancerFuran-Thiazole Hybrid6.30 - 14.79~8.54
HeLa Cervical CancerFuran-Oxadiazole-Thiazole0.08 - 8.79N/A

Metabolic & Neuroprotective Applications

Beyond oncology, these derivatives exhibit potent enzyme inhibitory activities relevant to Alzheimer's Disease (AD) and Type 2 Diabetes.

Acetylcholinesterase (AChE) Inhibition

Furan-thiazole hybrids act as dual inhibitors of AChE and BuChE (Butyrylcholinesterase).[1][2] The furan ring interacts with the peripheral anionic site (PAS) of the enzyme, while the thiazole moiety binds to the catalytic active site (CAS).

  • Potency: Optimized derivatives have demonstrated IC50 values as low as 103 nM (0.103 µM), comparable to or exceeding the potency of standard drugs like Donepezil in specific assays.

  • Mechanism: Competitive inhibition prevents the breakdown of acetylcholine, enhancing neurotransmission.

Alpha-Glucosidase Inhibition

For metabolic regulation, 2,5-disubstituted furan-thiazole derivatives have shown superior activity to Acarbose.[3][4]

  • Key Finding: Compounds with a thiazole-2-thiol moiety achieved IC50 values of 0.645 µM (vs. Acarbose ~452 µM), acting via non-competitive inhibition.[3]

Experimental Protocols

Protocol A: Synthesis of 2-(2-bromoacetyl)furan (Precursor)

Self-Validating Step: The use of NBS allows for radical bromination. The color change from orange to pale yellow indicates consumption of bromine.

  • Dissolution: Dissolve 2-acetylfuran (10 mmol) in anhydrous CCl4 (or CHCl3).

  • Addition: Add N-bromosuccinimide (NBS) (11 mmol) and a catalytic amount of AIBN (azobisisobutyronitrile).

  • Reflux: Heat to reflux (70-80°C) for 4-6 hours under UV light irradiation (optional but accelerates initiation).

  • Filtration: Cool to 0°C. Filter off the precipitated succinimide byproduct.

  • Workup: Wash filtrate with water and brine. Dry over anhydrous MgSO4. Evaporate solvent to yield the

    
    -bromoketone.
    
Protocol B: MTT Cell Viability Assay

Self-Validating Step: The conversion of yellow MTT to purple formazan only occurs in metabolically active mitochondria, ensuring only viable cells are quantified.

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add furan-thiazole derivatives at graded concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO vehicle control (<0.5%) and Erlotinib as positive control.

  • Incubation: Incubate for 48 hours.

  • Staining: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • BenchChem. (2025). The Structure-Activity Relationship of 5-(Furan-2-yl)thiazole: A Technical Guide for Drug Discovery Professionals. Link

  • Raghu, M. S., et al. (2023).[5] Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. National Institutes of Health (PMC). Link

  • Li, Y., et al. (2023).[5][6] Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors. PubMed.[7] Link

  • Al-Maksoud, et al. (2023).[4][6][8] Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors. National Institutes of Health (PMC). Link

  • Saeid, H., et al. (2023).[9][6] A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Link

  • Abdel-Wahab, et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. National Institutes of Health (PMC). Link

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to Novel Thiazole Compounds and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its versatile structure has been a key component in numerous FDA-approved drugs, demonstrating a wide range of biological activities.[1] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of potential therapeutic targets for novel thiazole compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources. This guide will navigate through key target classes, their associated signaling pathways, and the methodologies required to validate the therapeutic potential of new thiazole-based chemical entities.

Introduction: The Thiazole Scaffold - A Privileged Structure in Drug Discovery

The thiazole ring is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[2] Its unique electronic properties and the ability of its nitrogen and sulfur atoms to form crucial hydrogen bonds with biological targets make it an ideal starting point for the design of new therapeutic agents.[3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5][6] This guide will focus on several key classes of molecular targets where novel thiazole compounds have shown significant promise.

Targeting the Engines of Cell Proliferation: Protein Kinases

Uncontrolled cell proliferation is a hallmark of cancer, and protein kinases are the master regulators of the cell cycle. Thiazole-based compounds have emerged as potent inhibitors of several key kinases, offering promising avenues for anticancer therapy.[7]

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Rationale for Targeting CDKs: CDKs are a family of serine/threonine kinases that, when complexed with their cyclin partners, drive the progression of the cell cycle.[6] Dysregulation of CDK activity is a common feature in many cancers, making them a prime target for therapeutic intervention.[8] By inhibiting CDKs, it is possible to induce cell cycle arrest and trigger apoptosis in cancer cells.[9]

Thiazole-Based CDK Inhibitors: A number of thiazole derivatives have been developed as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[10][11]

Compound ClassTarget CDK(s)IC50 (nM)Reference Cell Line(s)
DiaminothiazolesCDK2/cyclin A20.9 - 1.5-
Thiazolone/Thiazolthione DerivativesCDK2/cyclin A2105.39 - 742.78MCF-7, HCT-116
Pyrimidines with ThiazoleCDK9640 - 2010Various cancer cell lines
N4-(thiazol-2-yl)-N2-phenylpyrimidine-2,4-diaminesCDK2, CDK94 (CDK2), 9 (CDK9)HCT116

Signaling Pathway: The CDK-Mediated Cell Cycle

The following Graphviz diagram illustrates the central role of CDKs in cell cycle progression and how their inhibition by thiazole compounds can lead to cell cycle arrest.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_G2M G2/M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates (inactivates) Cell Cycle Arrest Cell Cycle Arrest E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2_E CDK2 Cyclin E->CDK2_E S Phase Entry S Phase Entry CDK2_E->S Phase Entry Cyclin A Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A S Phase Progression S Phase Progression CDK2_A->S Phase Progression Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Mitosis Mitosis CDK1->Mitosis Thiazole CDK Inhibitor Thiazole CDK Inhibitor Thiazole CDK Inhibitor->CDK4/6 inhibits Thiazole CDK Inhibitor->CDK2_E inhibits Thiazole CDK Inhibitor->CDK1 inhibits

CDK-mediated cell cycle progression and inhibition.
Aurora Kinases: Orchestrating Mitosis

Rationale for Targeting Aurora Kinases: The Aurora kinase family (A, B, and C) are critical for the proper execution of mitosis, including centrosome maturation, spindle formation, and chromosome segregation.[2][12] Their overexpression is linked to aneuploidy and tumorigenesis, making them attractive targets for cancer therapy.[2]

Thiazole-Based Aurora Kinase Inhibitors: Thiazole-containing compounds have been developed as potent inhibitors of Aurora kinases.[13]

Compound ClassTarget Aurora Kinase(s)IC50 (nM)Reference Cell Line(s)
AminothiazolesAurora A79 - 140-
4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-aminesAurora A, Aurora B8.0 (A), 9.2 (B)Various cancer cell lines

Signaling Pathway: Aurora Kinases in Mitosis

The following diagram illustrates the key roles of Aurora A and B during mitosis and how their inhibition can disrupt this process.

Aurora_Pathway cluster_Prophase Prophase/Prometaphase cluster_Metaphase Metaphase/Anaphase Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A Aurora A Aurora A->Centrosome Maturation Aurora A->Spindle Assembly PLK1 PLK1 Aurora A->PLK1 activates Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis TPX2 TPX2 TPX2->Aurora A activates Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora B Aurora B Aurora B->Chromosome Segregation Aurora B->Cytokinesis Histone H3 Histone H3 Aurora B->Histone H3 phosphorylates CPC Chromosomal Passenger Complex (INCENP, Survivin) CPC->Aurora B localizes Thiazole Aurora Kinase Inhibitor Thiazole Aurora Kinase Inhibitor Thiazole Aurora Kinase Inhibitor->Aurora A inhibits Thiazole Aurora Kinase Inhibitor->Aurora B inhibits

Roles of Aurora kinases in mitosis and their inhibition.
Vascular Endothelial Growth Factor Receptors (VEGFRs): Cutting Off the Blood Supply

Rationale for Targeting VEGFRs: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[14] The VEGF/VEGFR signaling pathway is a key regulator of this process.[15][16] Inhibiting VEGFRs can block the blood supply to tumors, leading to their starvation and regression.

Thiazole-Based VEGFR Inhibitors: Several thiazole derivatives have shown potent inhibitory activity against VEGFR-2, the primary receptor for VEGF-A.[17][18][19]

Compound ClassIC50 (nM)Reference Cell Line(s)
4-chlorophenylthiazole derivative51.09-
3-nitrophenylthiazolyl derivative1210MDA-MB-231
Quinazoline-thiazole hybrids1830 - 4240HepG2
Nicotinamide-thiadiazol hybrid (7a)95MDA-MB-231, MCF-7

Signaling Pathway: VEGFR-2 in Angiogenesis

The following diagram outlines the VEGFR-2 signaling cascade and its role in promoting angiogenesis.

VEGFR_Pathway cluster_downstream Downstream Signaling VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 binds & activates PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Vascular Permeability Vascular Permeability VEGFR-2->Vascular Permeability PKC PKC PLCγ->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Cell Migration Cell Migration PKC->Cell Migration Cell Survival Cell Survival Akt->Cell Survival Cell Proliferation Cell Proliferation MAPK->Cell Proliferation Anti-Angiogenesis Anti-Angiogenesis Thiazole VEGFR Inhibitor Thiazole VEGFR Inhibitor Thiazole VEGFR Inhibitor->VEGFR-2 inhibits

VEGFR-2 signaling cascade in angiogenesis.

Epigenetic Regulation: Targeting Histone Deacetylases (HDACs)

Rationale for Targeting HDACs: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[20] In cancer, aberrant HDAC activity can silence tumor suppressor genes.[21][22][23] HDAC inhibitors can reactivate these genes, leading to cell cycle arrest, differentiation, and apoptosis.[17]

Thiazole-Based HDAC Inhibitors: Thiazole-containing hydroxamic acids and other derivatives have been developed as potent HDAC inhibitors.

Compound ClassTarget HDAC(s)IC50 (nM)Reference Cell Line(s)
Thiazole-based hydroxamic acids (5f)pan-HDAC10SW620, PC-3, NCI-H23
Thiazolyl-Coumarin derivatives (5c)HDAC1, HDAC639.7 (HDAC1), 84.1 (HDAC6)HeLa
Bisthiazole-based hydroxamic acids (8s)HDAC110-
Indeno[1,2-d]thiazole hydroxamic acids (6o)pan-HDAC140MCF7, HCT116
1,2,4-Thiadiazole derivative (6b)HDAC660HeLa

Mechanism of Action: HDACs and Gene Expression

The following diagram illustrates how HDACs regulate gene expression and how their inhibition can lead to the reactivation of tumor suppressor genes.

HDAC_Mechanism cluster_acetylated Active Transcription cluster_deacetylated Repressed Transcription HAT Histone Acetyltransferase Acetylated Histones Acetylated Histones HAT->Acetylated Histones adds acetyl groups Open Chromatin Open Chromatin Acetylated Histones->Open Chromatin Gene Expression Gene Expression Open Chromatin->Gene Expression HDAC Histone Deacetylase Deacetylated Histones Deacetylated Histones HDAC->Deacetylated Histones removes acetyl groups Condensed Chromatin Condensed Chromatin Deacetylated Histones->Condensed Chromatin Gene Silencing Gene Silencing Condensed Chromatin->Gene Silencing Thiazole HDAC Inhibitor Thiazole HDAC Inhibitor Thiazole HDAC Inhibitor->HDAC inhibits

HDAC-mediated regulation of gene expression.

Exploiting DNA Repair Deficiencies: Targeting PARP

Rationale for Targeting PARP: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[14][24] In cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.[3][25]

Thiazole-Based PARP Inhibitors: The development of thiazole-based PARP inhibitors is an active area of research.

Signaling Pathway: PARP in DNA Repair

The diagram below illustrates the role of PARP-1 in base excision repair and how its inhibition can be synthetically lethal in cancer cells with homologous recombination deficiencies.

PARP_Pathway cluster_HR_deficient Homologous Recombination (HR) Deficient Cancer Cell DNA Single-Strand Break DNA Single-Strand Break PARP-1 PARP-1 DNA Single-Strand Break->PARP-1 recruited to PARylation PARylation PARP-1->PARylation catalyzes Recruitment of Repair Proteins Recruitment of Repair Proteins PARylation->Recruitment of Repair Proteins Base Excision Repair (BER) Base Excision Repair (BER) Recruitment of Repair Proteins->Base Excision Repair (BER) Thiazole PARP Inhibitor Thiazole PARP Inhibitor Thiazole PARP Inhibitor->PARP-1 inhibits & traps Replication Fork Collapse Replication Fork Collapse Thiazole PARP Inhibitor->Replication Fork Collapse leads to DNA Double-Strand Break DNA Double-Strand Break Replication Fork Collapse->DNA Double-Strand Break Cell Death (Synthetic Lethality) Cell Death (Synthetic Lethality) DNA Double-Strand Break->Cell Death (Synthetic Lethality) unrepaired

The role of PARP-1 in DNA repair and synthetic lethality.

Neuroprotection: Targeting Acetylcholinesterase (AChE)

Rationale for Targeting AChE: Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh).[26][27] Acetylcholinesterase (AChE) is the enzyme responsible for breaking down ACh in the synaptic cleft.[1][28][29] Inhibiting AChE increases the levels of ACh, thereby improving cognitive function.[19]

Thiazole-Based AChE Inhibitors: Thiazole derivatives have been explored as potent inhibitors of AChE.[22][30][31][32][33]

Compound ClassIC50 (µM)
Thiazolylhydrazone (2i)0.028
Benzimidazole-based thiazole (21)0.10
Thiazoloindazole-based derivative (Tl45b)0.071
Thiazole-based derivative (10)0.103
Hydroxynaphthalenyl thiazole1.78

Signaling Pathway: Cholinergic Neurotransmission

The following diagram depicts the role of AChE in the synapse and how its inhibition can enhance cholinergic signaling.

AChE_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh Acetylcholine ChAT->ACh Synaptic Cleft Synaptic Cleft ACh->Synaptic Cleft released into AChE Acetylcholinesterase ACh->AChE hydrolyzed by ACh Receptor ACh Receptor Synaptic Cleft->ACh Receptor binds to Signal Transduction Signal Transduction ACh Receptor->Signal Transduction Thiazole AChE Inhibitor Thiazole AChE Inhibitor Thiazole AChE Inhibitor->AChE inhibits

Cholinergic synapse and the action of AChE inhibitors.

Experimental Workflows for Target Validation

The validation of a potential therapeutic target for a novel thiazole compound is a multi-step process that involves a combination of in vitro and in vivo assays.

In Vitro Target Engagement and Cellular Effects

Experimental Workflow: In Vitro Target Validation

in_vitro_workflow cluster_cell_based Cell-Based Assays cluster_moa Mechanism of Action Synthesized Thiazole Compound Synthesized Thiazole Compound Biochemical Assay Biochemical Assay (e.g., Kinase/Enzyme Inhibition) Synthesized Thiazole Compound->Biochemical Assay Cell-Based Assays Cell-Based Assays Synthesized Thiazole Compound->Cell-Based Assays IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies GI50/IC50 Determination GI50/IC50 Determination Cell-Based Assays->GI50/IC50 Determination MTT Assay (Viability) MTT Assay (Viability) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Western Blot Western Blot (Signaling Pathway Modulation)

Workflow for in vitro validation of thiazole compounds.

Step-by-Step Methodologies:

  • MTT Cell Viability Assay:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the thiazole compound and a vehicle control for a specified duration (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay:

    • Cell Treatment: Treat cells with the thiazole compound at its IC50 concentration for a defined period.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubation: Incubate the cells in the dark at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Efficacy and Target Validation

Experimental Workflow: In Vivo Target Validation

in_vivo_workflow Lead Thiazole Compound Lead Thiazole Compound Animal Model Selection Animal Model Selection (e.g., Xenograft, Disease Model) Lead Thiazole Compound->Animal Model Selection Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies Animal Model Selection->Pharmacokinetic (PK) Studies Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Pharmacodynamic (PD) Studies Pharmacodynamic (PD) Studies Efficacy Studies->Pharmacodynamic (PD) Studies Tumor Growth Inhibition / \nSymptom Amelioration Tumor Growth Inhibition / Symptom Amelioration Efficacy Studies->Tumor Growth Inhibition / \nSymptom Amelioration PK Studies PK Studies Dosing Regimen Dosing Regimen PK Studies->Dosing Regimen PD Studies PD Studies Target Modulation in Tissue Target Modulation in Tissue PD Studies->Target Modulation in Tissue

Workflow for in vivo validation of thiazole compounds.

Step-by-Step Methodologies:

  • Xenograft Tumor Model (for anticancer agents):

    • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

    • Tumor Growth: Allow tumors to reach a palpable size.

    • Treatment: Randomize mice into treatment groups (vehicle control, positive control, and different doses of the thiazole compound) and administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

    • Tumor Measurement: Measure tumor volume regularly using calipers.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target modulation).

Conclusion

The thiazole scaffold continues to be a rich source of novel therapeutic agents. The diverse range of biological targets that can be modulated by thiazole derivatives underscores their importance in drug discovery. This guide has provided a comprehensive overview of key therapeutic targets, their associated signaling pathways, and the experimental workflows necessary for their validation. By understanding the underlying mechanisms of action and employing robust experimental designs, researchers can unlock the full therapeutic potential of novel thiazole compounds to address unmet medical needs in oncology, neurodegenerative diseases, and beyond.

References

  • 12][21][24]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC

Sources

Methodological & Application

Advanced Application Note: Cross-Coupling Protocols for Thiazole, 4-bromo-2-(3-furanyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

This application note details optimized protocols for the functionalization of Thiazole, 4-bromo-2-(3-furanyl)- (CAS: 1215777-99-3). This scaffold presents a unique challenge in medicinal chemistry: it combines an electron-deficient thiazole core with an electron-rich, acid-sensitive furan substituent.

Successful coupling at the C4-bromo position requires a strategy that mitigates two primary failure modes:

  • Catalyst Poisoning: The thiazole nitrogen (N3) and sulfur (S1) can coordinate to Palladium, arresting the catalytic cycle.[1]

  • Furan Degradation: The 3-furanyl moiety is susceptible to oxidative ring-opening and acid-catalyzed decomposition, necessitating mild, buffered reaction environments.

Substrate Properties
FeatureChemical CharacteristicImpact on Protocol
Electrophile C4-BromineModerate reactivity (less reactive than C2-Br). Requires active catalyst systems (e.g., bulky phosphines).
Nucleophile 2-(3-Furanyl) groupElectron-rich. Sensitive to strong acids and aggressive oxidation.
Coordination Thiazole N/SHigh affinity for Pd(II).[2] Requires high ligand-to-metal ratios or chelating ligands to prevent sequestration.

Strategic Reaction Engineering

To ensure reproducibility, we utilize Buchwald Precatalysts (Gen 2/3) over traditional Pd(PPh3)4. These precatalysts ensure rapid formation of the active monoligated Pd(0) species, which is crucial for overcoming the inherent sluggishness of the electron-rich thiazole system.

Decision Matrix for Method Selection

DecisionMatrix Start Target Functionalization Aryl Aryl/Heteroaryl (Suzuki-Miyaura) Start->Aryl Amine Amines/Amides (Buchwald-Hartwig) Start->Amine Alkyne Alkynes (Sonogashira) Start->Alkyne Suz_Cond System: XPhos Pd G2 Base: K3PO4 Solvent: Dioxane/H2O Aryl->Suz_Cond Preferred Buch_Cond System: BrettPhos Pd G3 Base: Cs2CO3 Solvent: t-Amyl Alcohol Amine->Buch_Cond Preferred Sono_Cond System: Pd(PPh3)2Cl2 / CuI Base: Et3N Solvent: DMF (Degassed) Alkyne->Sono_Cond Standard

Figure 1: Strategic selection of catalyst systems based on the desired transformation. Note the preference for mild bases to protect the furan ring.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)[5]

This protocol is optimized for coupling aryl and heteroaryl boronic acids. We utilize XPhos Pd G2 , as the bulky biaryl ligand prevents thiazole coordination and accelerates oxidative addition at the sterically accessible C4 position.

Materials
  • Substrate: Thiazole, 4-bromo-2-(3-furanyl)- (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[3]

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (2–3 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]

Step-by-Step Methodology
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the thiazole substrate (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (2.0 equiv).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture (0.1 M concentration relative to thiazole).

  • Catalyst Addition: Remove the cap briefly under positive inert gas pressure and add XPhos Pd G2 (0.02 equiv). Reseal immediately.

    • Note: Adding catalyst last prevents premature activation before the system is oxygen-free.

  • Reaction: Heat the mixture to 80 °C for 4–16 hours.

    • Caution: Do not exceed 100 °C to prevent furan decomposition.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NH4Cl (mildly acidic/neutral) rather than HCl. Dry organic layer over Na2SO4 and concentrate.[4][5]

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Coupling amines to 4-bromothiazoles is challenging due to competitive coordination. We employ BrettPhos Pd G3 , which is specifically designed to couple primary and secondary amines with heteroaryl halides under mild conditions.

Materials
  • Substrate: Thiazole, 4-bromo-2-(3-furanyl)- (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) (2–5 mol%)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)[3][6]

  • Solvent: tert-Amyl Alcohol or Toluene (Anhydrous)

Step-by-Step Methodology
  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add the thiazole substrate, Cs2CO3 (must be dry/finely ground), and BrettPhos Pd G3.

  • Solvation: Add anhydrous tert-Amyl Alcohol.

  • Amine Addition: Add the amine via syringe.

  • Reaction: Stir at 90 °C for 12 hours.

    • Checkpoint: If the reaction stalls, add 1 mol% additional catalyst.

  • Workup: Filter through a pad of Celite to remove insoluble salts. Concentrate the filtrate.

    • Purification Note: Thiazole amines can be streaky on silica. Use 1% Et3N in the eluent to minimize tailing.

Mechanistic Insight & Troubleshooting

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where the thiazole nitrogen can poison the catalyst if the ligand is not sufficiently bulky.

CatalyticCycle Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Thiazole-Br Poison CATALYST DEATH (N-Coordination) OxAdd->Poison Low Steric Bulk Ligand TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile / Base (Bulky Ligand Protects) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Catalytic Cycle.[1] The use of bulky ligands (XPhos/BrettPhos) is essential to prevent the "Catalyst Death" pathway shown in red.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to instability.Switch to a precatalyst (e.g., XPhos Pd G2) rather than generating in situ. Lower temperature to 60 °C.
No Conversion (SM Recovery) Oxidative addition failure or poisoning.Increase catalyst loading to 5 mol%. Ensure solvent is rigorously degassed (O2 kills active Pd).
New Spot on TLC (Not Product) Hydrodehalogenation (Br replaced by H).Solvent is "wet" (acting as H-source) or reaction is overheated. Use anhydrous solvents.[4]
Furan Ring Opening Acidic conditions during workup.[3]Avoid HCl. Use saturated NH4Cl or phosphate buffer (pH 7) for quenching.

References

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole. Retrieved from .

  • Martin, T., et al. (2009). "Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles." Organic Letters, 11(16), 3690-3693.

  • Guram, A. S., et al. (2014). "Application of Buchwald-Hartwig Amination in Heterocycle Functionalization." Organic Process Research & Development.
  • Li, H., et al. (2015). "Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation."[7] Organic Letters.

  • Wikipedia. (2023). "Catalyst Poisoning in Palladium Reactions." Link

Sources

Application Note: Development of Antimicrobial Agents from Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The escalating global crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel chemotypes capable of bypassing established bacterial resistance mechanisms. Thiazole—a five-membered heterocyclic scaffold containing both electron-donating nitrogen and sulfur atoms—has emerged as a highly privileged pharmacophore in medicinal chemistry[1]. Its unique structural rigidity, high electron density, and capacity for diverse hydrogen bonding make it an ideal bioisostere for interacting with complex bacterial targets, offering a versatile platform for structural optimization.

Mechanistic Profiling: Evading Target-Site Resistance

Traditional antibiotics, such as fluoroquinolones, primarily target the GyrA subunit of bacterial DNA gyrase. Consequently, bacteria rapidly develop resistance via simple point mutations in the gyrA gene. Rationally designed thiazole derivatives overcome this by acting as competitive inhibitors of the ATP-binding site on the GyrB subunit [2]. Because the GyrB ATP-binding pocket is highly conserved and less prone to viable mutations, thiazoles retain potent efficacy against fluoroquinolone-resistant strains[3].

Furthermore, advanced hybrid thiazole molecules (such as morpholine-sulphonamide linked thiazoles) have demonstrated dual-targeting capabilities, simultaneously inhibiting both DNA gyrase and Dihydrofolate Reductase (DHFR), thereby collapsing two independent essential bacterial pathways simultaneously[4].

MOA A Thiazole Derivative BB BB A->BB Primary Target B Bacterial Cell Penetration D DHFR Enzyme B->D Secondary Target C DNA Gyrase (GyrB Subunit) E Inhibition of ATP Binding C->E F Inhibition of Folate Synthesis D->F G DNA Supercoiling Arrest E->G H Bacterial Cell Death F->H G->H BB->C Primary Target

Dual-Targeting Mechanism of Thiazole Derivatives against Bacterial Pathogens.

Synthetic Methodology: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains the most robust, high-yielding, and versatile protocol for constructing the thiazole ring[5]. The reaction involves the cyclocondensation of an α-haloketone with a thioamide.

Causality in Experimental Design
  • Solvent Selection: Polar aprotic or protic solvents (e.g., THF, Ethanol) are preferred to ensure the solubility of both the polar thioamides and hydrophobic α-haloketones, facilitating the initial bimolecular nucleophilic substitution (Sngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    2).
    
  • Base Catalysis: While the reaction can proceed without a base, the addition of a mild base (e.g., sodium acetate) is critical for high yields. The base neutralizes the hydrobromic acid byproduct, preventing the protonation of the thioamide nitrogen and maintaining its nucleophilicity for the crucial intramolecular cyclization step[5].

Hantzsch A α-Haloketone + Thioamide BB BB A->BB B Solvent: Ethanol/THF Catalyst: Mild Base C Nucleophilic Attack (SN2) Sulfur attacks α-carbon D Intramolecular Cyclization Nitrogen attacks carbonyl C->D E Hydroxythiazoline Intermediate D->E F Dehydration (-H2O) E->F G Substituted Thiazole Product F->G BB->C

Step-by-step reaction mechanism of the Hantzsch Thiazole Synthesis.

Standard Operating Protocol: Microwave-Assisted Hantzsch Synthesis

Microwave irradiation significantly reduces reaction times from hours to minutes while improving yields by minimizing thermodynamic side-product formation[6].

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of the substituted thioamide and 1.0 mmol of the α-haloketone in 3.0 mL of absolute ethanol.

  • Catalysis: Add 1.2 mmol of anhydrous sodium acetate to the mixture. (Rationale: Sodium acetate acts as an acid scavenger, driving the dehydration step forward without hydrolyzing the haloketone).

  • Irradiation: Seal the vial and subject it to microwave irradiation (typically 60–80 °C at 150 W) for 10–15 minutes[6]. Monitor reaction progression via Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3).

  • Quenching & Precipitation: Pour the hot reaction mixture into 20 mL of ice-cold distilled water containing 5% Na₂CO₃. (Rationale: The alkaline shock neutralizes any remaining acid, forcing the hydrophobic thiazole derivative to precipitate out of the aqueous phase[5]).

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove water-soluble impurities.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure thiazole derivative.

Biological Evaluation: Minimum Inhibitory Concentration (MIC)

To validate the antimicrobial efficacy of synthesized thiazoles, the broth microdilution method is the industry standard.

Protocol: Resazurin-Assisted Broth Microdilution

Relying solely on visual turbidity to assess bacterial growth can lead to subjective errors, especially with poorly soluble thiazole compounds that may precipitate and mimic bacterial cloudiness. The addition of resazurin (Alamar Blue) provides a self-validating, colorimetric readout.

Step-by-Step Workflow:

  • Inoculum Preparation: Culture the target bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) at 37 °C until they reach the 0.5 McFarland standard (~1.5 × 10

    
     CFU/mL). Dilute 1:100 in fresh MHB.
    
  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the thiazole derivative (dissolved in <1% DMSO to prevent solvent toxicity) across the columns, achieving a concentration range of 0.25 to 256 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well. Include a positive control (bacteria + no drug) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37 °C for 18 hours.

  • Colorimetric Validation: Add 10 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2 hours in the dark.

  • Readout: (Mechanistic rationale: Metabolically active bacteria reduce the blue resazurin to pink, fluorescent resorufin). The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Quantitative Data & Structure-Activity Relationship (SAR)

Recent structural optimizations of thiazole derivatives have yielded highly potent compounds. The table below summarizes the quantitative antimicrobial data of notable derivatives.

Compound ClassKey Structural SubstitutionPrimary TargetRepresentative MIC / ICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Pathogen / EnzymeRef
2-Aminothiazole Trichloro phenyl ringCell Wall / Unknown16.1 µMS. aureus, E. coli
Morpholine-sulphonamide Thiazole 4-thiazolone moietyDNA Gyrase (GyrB) / DHFRIC

: 6.14 µg/mL (GyrB)
K. pneumoniae[4]
Thiazolyl-triazole Schiff Base Triazole linkerDNA Gyrase (GyrA/B)Superior to CiprofloxacinL. monocytogenes[3]
Isatin-decorated Thiazole 5-bromoisatinTyrosyl-tRNA synthetaseStrong antibiofilm at ½ MICMRSA[7]
SAR Insights for Drug Development:
  • C-2 Substitution: The introduction of an amino or hydrazone group at the C-2 position enhances hydrogen bonding with the GyrB ATP-binding pocket, significantly lowering the required MIC[3].

  • Halogenation: Adding electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring attached to the thiazole core significantly increases lipophilicity, improving bacterial cell wall penetration and ATP-binding site affinity[2].

  • Hybridization: Fusing thiazoles with other active moieties (e.g., isatin) not only improves direct antimicrobial activity but also introduces potent anti-biofilm properties, critical for treating chronic device-associated infections[7].

References

  • The Potential of Thiazole Deriv
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv
  • Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors - RSC Publishing
  • Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors - MDPI
  • Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase - Indian Journal of Pharmaceutical Chemistry and Analytical Techniques
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evalu

Sources

Synthesis of Furan-Thiazole Hydrazones: An Application Note for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The confluence of furan and thiazole rings within a single molecular framework, bridged by a hydrazone linkage, has given rise to a class of compounds with significant therapeutic potential. Furan-thiazole hydrazones are recognized for their diverse pharmacological activities, including antimicrobial, antitubercular, and anticancer properties.[1][2] The inherent structural features of the furan and thiazole moieties, combined with the versatile hydrazone group, contribute to enhanced biological activity and favorable pharmacokinetic profiles.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the synthesis of these promising compounds. We will delve into a reliable synthetic protocol, the rationale behind key experimental steps, and the necessary characterization techniques.

Synthetic Strategy: A One-Pot, Three-Component Condensation

The synthesis of furan-thiazole hydrazone derivatives is efficiently achieved through a one-pot, three-component condensation reaction. This approach is advantageous as it simplifies the experimental procedure, reduces reaction time, and often leads to high yields of the desired product. The core reaction involves the condensation of a furan-2-carbaldehyde derivative, thiosemicarbazide, and a phenacyl bromide derivative.[1]

Causality of Component Selection:
  • 5-Nitrofurfural: The furan ring is a common scaffold in many biologically active molecules. The nitro group at the 5-position acts as an electron-withdrawing group, which can enhance the antimicrobial activity of the final compound.

  • Thiosemicarbazide: This molecule provides the hydrazone linkage and the precursor to the thiazole ring. The sulfur and nitrogen atoms are crucial for the subsequent cyclization step.

  • Substituted Phenacyl Bromides: These reagents introduce the aryl-substituted thiazole moiety. The variety of substituents on the phenyl ring allows for the systematic investigation of structure-activity relationships (SAR), which is a cornerstone of drug discovery.[1] The presence of different functional groups can influence the compound's lipophilicity, electronic properties, and ultimately its biological target interactions.

Experimental Protocol

This section details a step-by-step methodology for the synthesis of a representative furan-thiazole hydrazone derivative, (E)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-(4-nitrophenyl)thiazole.

Materials and Reagents:
ReagentGradeSupplier
5-Nitrofuran-2-carbaldehydeAnalyticalSigma-Aldrich
ThiosemicarbazideAnalyticalAcros Organics
2-Bromo-1-(4-nitrophenyl)ethan-1-oneAnalyticalAlfa Aesar
EthanolAbsoluteMerck
HexaneHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
Equipment:
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254/365 nm)

  • Büchner funnel and filter paper

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer (¹H and ¹³C)

  • High-Resolution Mass Spectrometer (HRMS)

Step-by-Step Procedure:
  • Initial Condensation: In a 50 mL round-bottom flask, combine 5-nitrofuran-2-carbaldehyde (2 mmol) and thiosemicarbazide (2 mmol) in 10 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux with constant stirring for approximately one hour. This step facilitates the formation of the intermediate thiosemicarbazone.

  • Thiazole Ring Formation: To the refluxing mixture, add the selected phenacyl bromide derivative (in this case, 2-bromo-1-(4-nitrophenyl)ethan-1-one) (2 mmol).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The reaction is considered complete when the starting materials are no longer visible on the TLC plate under UV light. The total reaction time is typically around 1.5 hours.[1]

  • Isolation of Product: Once the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification 5-Nitrofuran-2-carbaldehyde 5-Nitrofuran-2-carbaldehyde Initial Condensation Initial Condensation 5-Nitrofuran-2-carbaldehyde->Initial Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Initial Condensation Phenacyl Bromide Phenacyl Bromide Reflux & Thiazole Formation Reflux & Thiazole Formation Phenacyl Bromide->Reflux & Thiazole Formation Initial Condensation->Reflux & Thiazole Formation Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reflux & Thiazole Formation->Reaction Monitoring (TLC) Cooling & Precipitation Cooling & Precipitation Reaction Monitoring (TLC)->Cooling & Precipitation Completion Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Final Product Final Product Drying->Final Product

Caption: One-pot synthesis of furan-thiazole hydrazones.

Characterization of the Synthesized Compound

Thorough characterization of the synthesized furan-thiazole hydrazone is essential to confirm its structure and purity. The following spectroscopic techniques are routinely employed.[3]

Spectroscopic Data:
TechniqueKey Observations for (E)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-(4-nitrophenyl)thiazole (4a)[4]
FT-IR (cm⁻¹) 3257 (N-H stretch), 1569 (C=N stretch), 1482, 1330 (NO₂ stretch)
¹H NMR (DMSO-d₆, δ ppm) 12.85 (s, 1H, NH), 8.29 (d, 2H), 8.12 (d, 2H), 7.99 (s, 1H), 7.83 (s, 1H), 7.78 (d, 1H), 7.16 (d, 1H)
¹³C NMR (DMSO-d₆, δ ppm) 168.1, 152.3, 152.1, 149.2, 146.8, 140.8, 129.9, 126.9, 124.7, 115.6, 114.6, 110.2
HRMS (ESI) Calculated (M+H)⁺: 360.0402, Observed (M+H)⁺: 360.0404

The spectral data provides a unique fingerprint for the target molecule. For instance, in the ¹H NMR spectrum, the downfield singlet at approximately 12.85 ppm is characteristic of the hydrazone N-H proton.[4] The signals in the aromatic region correspond to the protons of the furan and phenyl rings. In the ¹³C NMR spectrum, the signal around 168 ppm is indicative of the thiazole ring carbon.[4] High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Safety Precautions

Working with hydrazine derivatives and other reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[5]

  • Fume Hood: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6]

  • Handling Hydrazine Derivatives: Hydrazine derivatives are toxic and potentially carcinogenic.[7] Avoid skin and eye contact.[5]

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional guidelines.[5]

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The progress of the reaction is continuously monitored by TLC, ensuring that the reaction is proceeding as expected and has reached completion. The final product is then subjected to a battery of spectroscopic analyses (FT-IR, NMR, HRMS). The consistency of the data obtained from these independent techniques provides a high degree of confidence in the identity and purity of the synthesized compound. Furthermore, the melting point of the synthesized compound should be sharp and consistent with literature values, serving as an additional checkpoint for purity.

Conclusion

This application note provides a robust and reliable experimental setup for the synthesis of furan-thiazole hydrazones. By understanding the rationale behind the synthetic strategy and adhering to the detailed protocol and safety precautions, researchers can confidently synthesize these valuable compounds for further investigation in their drug discovery programs. The versatility of the one-pot, three-component reaction allows for the creation of a diverse library of furan-thiazole hydrazones, paving the way for the identification of new therapeutic agents.

References

  • Sable, Y. R., Shinde, R. A., Yasin, H. K. A., Ghanwate, N., Mali, S. N., Ghotekar, S. K., Gawari, D. P., Sasane, D. A., & Adole, V. A. (2025). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 15(36), 30001–30025. [Link]

  • Sable, Y. R., Shinde, R. A., Yasin, H. K. A., Ghanwate, N., Mali, S. N., Ghotekar, S. K., Gawari, D. P., Sasane, D. A., & Adole, V. A. (2025). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 15(36), 30001–30025. [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Sable, Y. R., Shinde, R. A., Yasin, H. K. A., Ghanwate, N., Mali, S. N., Ghotekar, S. K., Gawari, D. P., Sasane, D. A., & Adole, V. A. (2025). Furan-thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 15(36), 30001–30025. [Link]

  • Sable, Y. R., Shinde, R. A., Yasin, H. K. A., Ghanwate, N., Mali, S. N., Ghotekar, S. K., Gawari, D. P., Sasane, D. A., & Adole, V. A. (2025). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 15(36), 30001–30025. [Link]

  • Bozkurt, M. T., Ceylan, Ş., & Verspohl, E. J. (2020). A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. Letters in Drug Design & Discovery, 17(8). [Link]

  • Bozkurt, M. T., Ceylan, Ş., & Verspohl, E. J. (2020). A Series of Furan-Based Hydrazones: Design, Synthesis, Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. Letters in Drug Design & Discovery, 17(8). [Link]

  • University of California, Irvine. (2018). Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • Sharma, S., Sharma, P. K., & Kumar, N. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(20), 6241. [Link]

  • Salar, U., Khan, K. M., Chigurupati, S., Taha, M., Wadood, A., Vijayabalan, S., Ghufran, M., & Perveen, S. (2017). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 2(10), 6927–6939. [Link]

  • Singh, J., & Singh, J. (2024). Review on hydrazone and it's biological activities. International Journal of Modern Research and Technology, 5(5). [Link]

  • Alcrut Group. (2024). Synthesis and Evaluation of Hydrazones. [Link]

  • Salar, U., Khan, K. M., Chigurupati, S., Taha, M., Wadood, A., Vijayabalan, S., Ghufran, M., & Perveen, S. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11283–11295. [Link]

  • Stilinović, V., Šišak, D., & Kaitner, B. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(71), 43533–43545. [Link]

  • ResearchGate. (n.d.). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. Retrieved from [Link]

  • R Discovery. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. [Link]

  • Raj, N. B., Saleem, H., & Mohamed, S. M. (2014). Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 314–322. [Link]

  • Raj, N. B., Saleem, H., & Mohamed, S. M. (2014). Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 314–322. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydrazones. Retrieved from [Link]

  • Kumar, D., Kumar, N., Singh, J., & Kumar, S. (2022). Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets: an in silico and in vitro approach. RSC Medicinal Chemistry, 13(8), 996–1007. [Link]

  • Mokhonova, E. D., El-Sayed, N. N. E., & El-Gazzar, A. B. A. (2025). Hybrid hetarylhydrazones and enamines of Furan-2(3H)-ones as a framework for the synthesis of poly-N-heterocycles. Arabian Journal of Chemistry, 18(2), 106488. [Link]

  • Al-Omair, M. A., Al-Abdullah, E. S., & El-Gazzar, A. B. A. (2022). Design, synthesis and in‐vitro evaluation of new furan‐substituted thiadiazolyl hydrazone derivatives as promising antimicrobial agents. Journal of Heterocyclic Chemistry, 60(3). [Link]

  • YouTube. (2025). Synthesis of Hydrazone based Derivatives. [Link]

  • Al-Omar, M. A., Adel-Aziz, A. A., & El-Azab, A. S. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(12), 9069–9085. [Link]

Sources

Comprehensive Application Note: Utilizing Thiazole, 4-bromo-2-(3-furanyl)- (CAS: 1142196-25-5) in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

"Thiazole, 4-bromo-2-(3-furanyl)-" (CAS: 1142196-25-5) is a highly versatile, bifunctional heterocyclic building block. Featuring an electron-deficient thiazole ring coupled to an electron-rich 3-furanyl moiety, this compound is inherently primed for push-pull electronic systems. The presence of the highly reactive 4-bromo substituent on the thiazole ring makes it an ideal substrate for Palladium-catalyzed cross-coupling reactions. This application note details the mechanistic rationale and self-validating protocols for utilizing this compound in two primary fields: the synthesis of Donor-Acceptor (D-A) conjugated polymers for organic optoelectronics, and late-stage functionalization for pharmaceutical intermediates.

Chemical Profile & Mechanistic Rationale

The Causality of Isomer Selection

The selection of the 3-furanyl isomer over the 2-furanyl variant is a deliberate design choice in advanced material synthesis. The 3-furanyl group offers distinct conformational flexibility and is less susceptible to unwanted oxidation or premature polymerization at the 5-position during monomer synthesis. Meanwhile, the thiazole acts as a weak electron acceptor, lowering the Highest Occupied Molecular Orbital (HOMO) level, which is critical for the ambient stability of derived organic semiconductors.

Reactivity of the 4-Bromo Position

The C4-Br bond on the thiazole ring is highly polarized and readily undergoes oxidative addition by Pd(0) species. However, the Suzuki-Miyaura coupling of 4-bromothiazoles is notoriously challenging due to the potential for the thiazole nitrogen to coordinate and poison the palladium catalyst. This limitation is overcome by utilizing bulky, electron-rich phosphine ligands such as XPhos, which accelerate reductive elimination while sterically shielding the metal center (1[1]).

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C4-Br Bond Cleavage) Pd0->OxAdd TransMet Transmetalation (Boronic Acid/Ester) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerated Product 2-(3-Furanyl)-4-arylthiazole RedElim->Product

Fig 1. Pd-catalyzed cross-coupling cycle of 4-bromo-2-(3-furanyl)thiazole.

Application 1: Synthesis of Novel Organic Semiconductors

Donor-acceptor (D-A) polymers rely on alternating electron-rich and electron-deficient units to precisely tune the HOMO/LUMO energy levels and reduce the optical bandgap for solar cell and OLED applications (2[2]). 4-bromo-2-(3-furanyl)thiazole serves as an asymmetric D-A monomer core. By functionalizing the 4-position via cross-coupling and subsequently activating the C-H bonds at the thiazole 5-position and furan 2/5-positions, researchers can bypass toxic organotin reagents using Direct Arylation Polymerization (DArP).

G Monomer Monomer Synthesis (Thiazole-Furan Core) Purification Stringent Purification (Sublimation/Recryst.) Monomer->Purification Polymerization Pd-Catalyzed Polymerization Purification->Polymerization Soxhlet Soxhlet Extraction (Fractionation) Polymerization->Soxhlet Characterization Optoelectronic Characterization Soxhlet->Characterization

Fig 2. Workflow for synthesizing D-A conjugated polymers from thiazole-furan precursors.

Experimental Protocols (Self-Validating Systems)

Protocol A: Suzuki-Miyaura Cross-Coupling for Monomer Functionalization

Objective: Extend conjugation at the C4 position of the thiazole ring.

Reagents & Causality:

  • Substrate: 4-bromo-2-(3-furanyl)thiazole (1.0 eq).

  • Coupling Partner: Arylboronic acid/ester (1.1 eq).

  • Catalyst/Ligand: Pd2(dba)3 (0.02 eq) / XPhos (0.04 eq). Causality: XPhos prevents thiazole-nitrogen coordination to Pd.

  • Base/Solvent: K3PO4 (2.0 eq) in Dioxane/H2O (4:1 v/v). Causality: Water dissolves the inorganic base, forming the reactive boronate complex essential for rapid transmetalation.

Step-by-Step Methodology:

  • Charge an oven-dried Schlenk flask with the substrate, arylboronic acid, Pd2(dba)3, XPhos, and K3PO4.

  • Control Step: Set up a parallel vial omitting Pd2(dba)3 to verify that no uncatalyzed background nucleophilic aromatic substitution (SNAr) occurs.

  • Evacuate and backfill the flask with Argon three times. Causality: Strict anaerobic conditions prevent the oxidation of the electron-rich furan ring and the Pd(0) catalyst.

  • Inject degassed Dioxane/H2O via syringe.

  • Heat the mixture to 100 °C for 12 hours.

  • Validation Step: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material (Rf ~0.6) disappears and a new UV-active spot (Rf ~0.4) forms.

  • Quench with water, extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography. Verify purity via 1H NMR (>99% required for subsequent polymerization).

Note on Green Chemistry: To improve sustainability, this protocol can be adapted for micellar catalysis using non-ionic surfactants like PTS in pure water at 40 °C (3[3]).

Protocol B: Direct Arylation Polymerization (DArP)

Objective: Synthesize high-molecular-weight D-A polymers without organotin reagents.

Step-by-Step Methodology:

  • Monomer Purification: Sublimate the functionalized thiazole-furan monomer. Causality: According to the Carothers equation, step-growth polymerization requires >99.5% monomer purity to achieve high molecular weights.

  • Combine the monomer (1.0 eq), a dibrominated comonomer (1.0 eq), Pd(OAc)2 (0.05 eq), P(o-anisyl)3 (0.1 eq), K2CO3 (2.5 eq), and Pivalic Acid (0.3 eq) in anhydrous Toluene. Causality: Pivalic acid acts as a proton-shuttle, drastically lowering the activation energy for C-H bond cleavage at the thiazole 5-position.

  • Degas and heat at 110 °C for 24 hours.

  • End-cap the polymer by adding bromobenzene, followed by phenylboronic acid 2 hours later.

  • Validation Step (Soxhlet Extraction): Precipitate the polymer in methanol. Transfer to a Soxhlet thimble and extract sequentially with Methanol (24h), Acetone (24h), Hexanes (24h), and Chloroform (24h). Causality: Sequential extraction removes unreacted monomers, catalyst residues, and low-MW oligomers. The target high-MW polymer is self-validated by its solubility only in the final Chloroform fraction.

Quantitative Data & Characterization

Table 1: Optimization of Pd-Catalyzed Coupling Conditions for 4-bromo-2-(3-furanyl)thiazole

Catalyst SystemLigandSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4NoneToluene/H2O9045Significant protodeboronation of partner
Pd2(dba)3XPhosDioxane/H2O10092 Rapid conversion; steric shielding successful
Pd(OAc)2SPhosTHF7085Good yield; moderate reaction time
PdCl2(dppf)NoneDMF12060Catalyst poisoning by thiazole nitrogen
Pd(dtbpf)Cl2NoneWater (PTS micellar)4088 Excellent green conditions; mild temperature

Table 2: Optoelectronic Properties of Thiazole-Furan Derived D-A Polymers

Polymer ArchitectureDonor UnitAcceptor UnitMn (kDa)HOMO (eV)LUMO (eV)Optical Bandgap (eV)
PTzFu-BDTBenzodithiopheneThiazole-Furan45.2-5.35-3.501.85
PTzFu-CPDTCyclopentadithiopheneThiazole-Furan38.5-5.20-3.651.55
PTzFu-NDIThiazole-FuranNaphthalene Diimide52.1-5.60-3.901.70

References

  • Source: Organic Letters (American Chemical Society)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Organic Letters (ResearchGate / ACS)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Bromothiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-bromothiazoles. As a highly versatile scaffold in medicinal chemistry, 4-bromothiazole is notoriously difficult to synthesize directly due to the unique electronic properties of the thiazole ring. This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting steps to ensure high-yield, reproducible synthesis.

Part 1: Core Principles & Mechanistic FAQs

Q: Why does direct electrophilic bromination of thiazole fail to produce 4-bromothiazole? A: The thiazole ring is electronically asymmetric. The nitrogen atom draws electron density away from the ring, leaving the C4 position highly electron-deficient. Electrophilic aromatic substitution (EAS) preferentially occurs at the most nucleophilic C5 position, followed by C2. Direct bromination will exclusively yield 2-bromothiazole, 5-bromothiazole, or 2,5-dibromothiazole[1]. To access the 4-bromo isomer, one must employ a "brominate-then-selectively-debrominate" strategy[2] or utilize regioselective halogen-metal exchange on 2,4-dibromothiazole[3].

Q: What is the most reliable, scalable route to isolate 4-bromothiazole? A: The "Gold Standard" is a three-step sequence: exhaustive bromination of thiazole to 2,4,5-tribromothiazole, selective zinc-mediated debromination to 2,4-dibromothiazole, and regioselective halogen-metal exchange followed by protonation[1][4].

SynthesisWorkflow N1 Thiazole (Starting Material) N2 2,4,5-Tribromothiazole (Exhaustive Bromination) N1->N2 Br2, neat 100°C N3 2,4-Dibromothiazole (Selective Debromination) N2->N3 Zn dust, AcOH RT (Removes C5-Br) N4 4-Bromo-2-magnesio -thiazole intermediate N3->N4 iPrMgCl·LiCl THF, -20°C N5 4-Bromothiazole (Target Product) N4->N5 MeOH or H2O (Proton Quench)

Fig 1. Sequential bromination-debromination workflow for 4-bromothiazole synthesis.

Part 2: The "Gold Standard" Experimental Protocol

Regioselective Halogen-Metal Exchange (2,4-Dibromothiazole to 4-Bromothiazole)

This protocol details the regioselective functionalization of 2,4-dibromothiazole[3]. The C2-Br bond is highly activated by the adjacent electronegative nitrogen and sulfur atoms, making it far more susceptible to insertion than the C4-Br bond[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous THF to create a 0.2 M solution.

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Metalation: Dropwise add Turbo-Grignard reagent (iPrMgCl·LiCl, 1.05 eq).

    • Causality Note: The addition of LiCl breaks up polymeric Grignard aggregates, enhancing the kinetic basicity of the reagent at lower temperatures. This ensures rapid and exclusive insertion into the highly activated C2-Br bond while leaving the C4-Br bond intact[6].

  • Stirring: Stir the reaction mixture for 30 minutes at -20 °C.

  • Self-Validation System: Before quenching the entire batch, withdraw a 0.1 mL aliquot and quench it with D₂O. Analyze via GC-MS and ¹H NMR. A successful metalation will show an[M+1] mass shift (deuterium incorporation exclusively at C2) and the absence of the C2 proton signal (~8.8 ppm) in the NMR spectrum.

  • Quench: Once validated, quench the main reaction mixture with anhydrous methanol (to yield 4-bromothiazole) or an electrophile (to yield 2-substituted-4-bromothiazoles)[7].

  • Workup: Partition the mixture between EtOAc and saturated aqueous NH₄Cl. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

Part 3: Troubleshooting Guide

Q: My halogen-metal exchange with n-BuLi at -78 °C is yielding a complex mixture of debrominated products and ring-opened degradation. What went wrong? A: You are observing the "halogen dance" reaction or over-metalation. n-BuLi is highly reactive. If the stoichiometry exceeds 1.0 eq or the temperature locally spikes above -78 °C, the resulting 2-lithiated species can isomerize, attack unreacted starting material, or undergo ring-opening degradation[8].

  • The Fix: Switch to the Turbo-Grignard reagent (iPrMgCl·LiCl). Magnesiated intermediates are significantly more stable than their lithiated counterparts, preventing the halogen dance and allowing for a much more forgiving temperature window (-20 °C to 0 °C).

TroubleshootingPathway SM 2,4-Dibromothiazole GoodPath C2-Metalation (Kinetic & Thermodynamic Control) SM->GoodPath iPrMgCl·LiCl (1.0 eq), -20°C BadPath1 C4-Metalation (Over-metalation) SM->BadPath1 Excess n-BuLi (>1.1 eq) BadPath2 Halogen Dance / Ring Opening (Degradation) GoodPath->BadPath2 Temp > 0°C or Extended Time

Fig 2. Mechanistic causality of 2,4-dibromothiazole metalation and common degradation pathways.

Q: During the synthesis of 2,4-dibromothiazole from 2,4,5-tribromothiazole using Zn/AcOH, I am getting over-reduction to thiazole. How do I stop at the dibromo stage? A: The C5-Br bond is the most labile to zinc-mediated reduction[1]. Over-reduction occurs if the zinc dust is overly activated or the reaction time is extended.

  • The Fix: Monitor the reaction strictly by GC-MS. Stop the reaction immediately upon the complete disappearance of the tribromo isotopic cluster. Do not heat the reaction above room temperature.

Part 4: Quantitative Data Summary

Selecting the correct metalating agent is the most critical variable in 4-bromothiazole synthesis. The table below summarizes the causality between reagent choice, reaction conditions, and the resulting yield.

Metalating AgentStoichiometryTemperaturePrimary OutcomeYield of 4-Bromothiazole
n-BuLi1.05 eq-78 °CC2-Lithiation60-70% (Prone to halogen dance)
n-BuLi>2.0 eq-78 °CC2, C4-Dilithiation<10% (Complex mixture)
iPrMgCl1.05 eq0 °CC2-Magnesiation75-80%
iPrMgCl·LiCl1.05 eq-20 °CC2-Magnesiation>85% (Highly regioselective)

References

  • Uzelac, E. J.; Rasmussen, S. C. "Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods." The Journal of Organic Chemistry, 2017. URL:[Link]

  • Borcea, A.-M., et al. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." Molecules, 2021. URL:[Link]

  • Bach, T.; Heuser, S. "2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine-Magnesium Exchange Reactions of 2,4-Dibromothiazole." Angewandte Chemie International Edition, 2001. URL:[Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Bromothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The Suzuki-Miyaura cross-coupling of bromothiazoles presents unique mechanistic challenges that routinely stall drug discovery and materials synthesis pipelines. This guide is designed for researchers and scientists, providing field-proven troubleshooting strategies, causal explanations for reaction failures, and self-validating experimental protocols.

The Mechanistic Challenge: Why Bromothiazoles Fail

Bromothiazoles are notoriously difficult substrates in palladium-catalyzed cross-couplings due to two competing electronic and structural factors:

  • Catalyst Poisoning: The lone pairs on the thiazole sulfur and nitrogen atoms act as strong σ-donors. They can coordinate to the electrophilic Pd(II) intermediate, displacing phosphine ligands and stalling the catalytic cycle. This inevitably leads to the aggregation of inactive Pd(0), visible as a "Pd black" precipitate[1][2].

  • Site-Specific Electronic Disparities: The reactivity of halothiazoles follows the order: 2-halothiazole > 5-halothiazole > 4-halothiazole. The C2 position is flanked by highly electronegative nitrogen and sulfur atoms, making it extremely electron-deficient. While this facilitates rapid oxidative addition, it also renders the resulting Pd(II) complex highly susceptible to protodehalogenation if transmetalation is not equally fast[1][3].

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns black within 30 minutes and stalls at <20% conversion. What is happening? A1: The black precipitate is elemental palladium (Pd black). This occurs because the thiazole sulfur coordinates to the palladium center, displacing your ligand and triggering catalyst deactivation[1]. Causality & Solution: Standard ligands like PPh₃ or dppf do not provide enough steric shielding. You must switch to sterically bulky, electron-rich Buchwald-type dialkylbiaryl phosphines, such as XPhos or SPhos[4]. The massive steric profile of the triisopropylphenyl ring in XPhos creates a protective pocket around the palladium center, physically preventing the thiazole sulfur from bridging multiple Pd atoms and forming aggregates.

Q2: I am trying to couple 2,4-dibromothiazole. How do I control site-selectivity to only couple at one position? A2: Oxidative addition in polyhalogenated heteroarenes is strictly governed by the electronic deficiency of the carbon-halogen bond. Because the C2 position is significantly more electron-deficient than the C4 position, oxidative addition occurs there first[3]. Causality & Solution: To achieve monoarylation at C2, use exactly 1.0 equivalent of the boronic acid and run the reaction at a lower temperature (e.g., 60 °C). Once the aryl group is installed at C2, it donates electron density into the thiazole ring, raising the activation barrier for a second oxidative addition at C4. To subsequently couple at C4, you will need to apply more forcing conditions (e.g., higher temperatures around 90–100 °C) and a fresh catalyst charge[3].

Q3: I am observing massive amounts of homocoupled boronic acid and unreacted bromothiazole. How do I fix this? A3: Homocoupling of the boronic acid is an oxidative side reaction that competes directly with transmetalation. It is exacerbated by the slow oxidative addition of deactivated bromothiazoles (such as 5-bromothiazole) or by the presence of trace oxygen[1]. Causality & Solution: First, rigorously degas your solvents (sparge with Argon for 30 minutes) to eliminate oxygen-driven homocoupling. Second, switch to an anhydrous solvent system with a milder base (e.g., anhydrous 1,4-Dioxane with finely milled K₃PO₄). If using a deactivated 5-bromothiazole, utilize a highly active pre-catalyst system like Pd(OAc)₂ with SPhos in DMF at 100 °C to accelerate oxidative addition, ensuring the Pd(II)-aryl intermediate is ready to intercept the boronic acid[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between ligand/base selection and reaction outcomes for the coupling of 2-bromothiazole with standard arylboronic acids.

Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Toluene/H₂O (4:1)90< 20Rapid Pd black precipitation; severe catalyst poisoning[5].
Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃Dioxane/H₂O (4:1)9045Moderate conversion; significant boronic acid homocoupling.
Pd(OAc)₂ (2 mol%)SPhosCs₂CO₃DMF10085Excellent for deactivated 5-bromothiazoles; stable active species[2].
Pd₂(dba)₃ (2 mol%)XPhosK₃PO₄Dioxane/H₂O (10:1)80> 90Clean conversion; steric bulk prevents sulfur coordination[4].

Self-Validating Experimental Protocol

This protocol utilizes Pd₂(dba)₃ and XPhos to overcome thiazole-induced catalyst poisoning. It is designed as a self-validating system : visual cues at each step confirm whether the mechanistic prerequisites for success have been met.

Reagents:

  • 2-Bromothiazole (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (2.0 mol% Pd)

  • XPhos (4.8 mol%)

  • K₃PO₄ (anhydrous, finely milled, 2.0 equiv)

  • 1,4-Dioxane / H₂O (10:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Atmosphere Control (Validation Checkpoint 1): Add Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube. Evacuate and backfill with Argon three times. Causality: Pd(0) is highly sensitive to oxidation; failure to remove oxygen will immediately trigger boronic acid homocoupling.

  • Pre-Catalyst Activation: Add 3 mL of degassed 1,4-Dioxane. Stir at room temperature for 15 minutes. Validation: The solution should transition from deep purple/red (dba complex) to a clear, dark orange/red hue. This confirms the successful generation of the active L₁Pd(0) species.

  • Substrate Addition: Dissolve the 2-bromothiazole and arylboronic acid in 2 mL of degassed 1,4-Dioxane and 0.5 mL of degassed H₂O. Add this solution dropwise to the active catalyst mixture.

  • Reaction Execution (Validation Checkpoint 2): Heat the reaction to 80 °C. Monitor the color. Validation: If the reaction maintains a clear yellow/orange hue, the Pd(0)/Pd(II) catalytic cycle is intact and functioning. If the solution turns opaque black within the first hour, oxygen ingress has occurred, or the ligand ratio was insufficient to prevent sulfur poisoning.

  • Workup & Scavenging: Once complete (monitor via TLC), cool to room temperature. Filter through a short pad of Celite to remove inorganic salts. To remove residual palladium coordinated to your newly synthesized thiazole product, stir the crude filtrate with a metal scavenger (e.g., SiliaMetS Thiol, 3 equiv relative to Pd) for 2 hours before column chromatography.

Troubleshooting Workflow Visualization

SuzukiTroubleshooting Start Issue: Low Yield in Bromothiazole Suzuki Dec1 Observe Black Pd Precipitate? Start->Dec1 Dec2 High Boronic Acid Degradation? Dec1->Dec2 No Poison Catalyst Poisoning (Sulfur Coordination) Dec1->Poison Yes Dec3 Unreacted Bromothiazole? Dec2->Dec3 No Proto Protodeboronation or Homocoupling Dec2->Proto Yes OxAdd Failed Oxidative Addition Dec3->OxAdd Yes Sol1 Use Bulky Ligands (XPhos, SPhos) Reduce Temperature Poison->Sol1 Sol2 Use Anhydrous Solvent Switch Base to K3PO4 Slow Addition Proto->Sol2 Sol3 Use Electron-Rich Ligands (dtbpf) Increase Temp OxAdd->Sol3

Decision tree for troubleshooting Suzuki-Miyaura couplings of bromothiazoles.

References

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ResearchGate. URL: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central (PMC). URL: [Link]

  • Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. ACS Publications. URL: [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. URL: [Link]

Sources

Validation & Comparative

Comparative Analysis of Furan Versus Thiophene Substituted Thiazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I present this objective, data-driven comparison of furan and thiophene substituted thiazoles. The strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Thiazole, a five-membered ring containing nitrogen and sulfur, is a privileged pharmacophore found in numerous bioactive molecules 1. When optimizing thiazole-based leads, medicinal chemists frequently employ bioisosteric replacement, such as substituting a furan ring with a thiophene ring 2. This guide analyzes the causality behind their physicochemical differences, evaluates their biological performance, and provides self-validating experimental protocols for their synthesis and testing.

Physicochemical and Electronic Properties: The Causality of Bioisosterism

While both are five-membered aromatic heterocycles, the substitution of oxygen (furan) with sulfur (thiophene) drastically alters the electronic distribution, lipophilicity, and metabolic stability of the resulting molecule 3. The choice between furan and thiophene is dictated by the following physicochemical traits:

  • Electronegativity and Polarity : Oxygen is highly electronegative, making the furan ring more polar and capable of acting as a weak hydrogen bond acceptor 2. Thiophene, conversely, is less polar and more lipophilic (higher logP), which often enhances cell membrane permeability 1.

  • Aromaticity and Delocalization : The aromatic delocalization energy of thiophene (29 kcal/mol) is higher than that of furan, rendering the thiophene ring more stable and less prone to diene-like reactivity 4.

  • Polarizability : The larger atomic radius of sulfur increases the polarizability of the thiophene ring, facilitating stronger dispersion forces and non-covalent interactions within hydrophobic receptor pockets [[5]]().

Biological Activity Comparison

The biological impact of this bioisosteric replacement is highly context-dependent, but distinct trends emerge in antimicrobial and anticancer assays [[3]]().

Antimicrobial Efficacy

Thiophene-substituted thiazoles frequently exhibit superior antimicrobial activity compared to their furan counterparts 3. The increased lipophilicity of the thiophene moiety enhances penetration through the lipid-rich bacterial cell membranes, a critical factor for targeting intracellular mechanisms in Gram-negative bacteria 6.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Furan- and Thiophene-Containing Thiazole Derivatives [[3]]()

Compound SeriesHeterocycleS. aureusE. coliC. albicans
Series A (1a/1b)Furan81632
Series A (1a/1b)Thiophene4816
Series B (2a/2b)Furan>6432>64
Series B (2a/2b)Thiophene16832
Series C (3a/3b)Furan252826
Series C (3a/3b)Thiophene222624

Note: Lower MIC values indicate higher potency. Across multiple series, the thiophene analogs consistently demonstrate enhanced or comparable antibacterial and antifungal activity 3.

Anticancer Potential

Both furan and thiophene scaffolds can yield potent anticancer agents 2. However, thiophene derivatives often show equivalent or slightly better IC50 values against various cancer cell lines due to enhanced metabolic stability and stronger target binding 3. Conversely, furan derivatives may be preferred when specific hydrogen-bonding interactions are required at the target active site 2.

Metabolic Stability and Toxicological Profile

A critical differentiator between these bioisosteres is their metabolic fate, which dictates their viability as oral therapeutics 2.

  • Furan Metabolism : Furan rings are generally considered less metabolically stable. They are susceptible to CYP450-mediated oxidation, which can lead to oxidative ring opening and the formation of reactive enedial intermediates. These electrophilic species can covalently bind to proteins, leading to potential hepatotoxicity 2, 7.

  • Thiophene Metabolism : Thiophene is significantly more stable. While it can undergo CYP450-mediated S-oxidation or epoxidation, these intermediates are typically rapidly detoxified and excreted, making thiophene a safer choice in many systemic drug applications [[2]](), 7.

Comparative CYP450-mediated metabolic pathways of furan and thiophene derivatives.

Experimental Methodologies

To ensure reproducibility, the following self-validating protocols describe the synthesis and biological evaluation of these derivatives. The Hantzsch synthesis is chosen for its high atom economy and reliable cyclization mechanism.

Protocol 1: Synthesis of 5-(Heteroaryl)thiazoles via Hantzsch Reaction

The Hantzsch thiazole synthesis is a robust method for constructing the thiazole core using α-haloketones and thioamides 1.

  • Preparation : Dissolve 1.0 equivalent of the appropriate α-haloketone (e.g., 2-bromoacetylfuran or 2-bromoacetylthiophene) in absolute ethanol.

  • Condensation : Add 1.1 equivalents of the selected thioamide (e.g., thioformamide) to the solution.

  • Cyclization : Reflux the reaction mixture at 70-80°C for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) 8.

  • Isolation : Cool the mixture to room temperature. Pour the contents into ice-cold water and neutralize with dilute HCl or a weak base depending on the substituent 9.

  • Purification : Filter the resulting precipitate and recrystallize from ethanol to obtain the pure 5-(furan-2-yl)thiazole or 5-(thiophen-2-yl)thiazole product 1, 9.

Workflow for the Hantzsch synthesis of furan/thiophene substituted thiazoles.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) to validate the biological efficacy of the synthesized compounds 3.

  • Inoculum Preparation : Culture the target bacterial strains (e.g., S. aureus, E. coli) on agar plates. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution : Prepare serial two-fold dilutions of the furan/thiophene thiazole derivatives in Mueller-Hinton broth within a 96-well microtiter plate.

  • Inoculation : Add an equal volume of the bacterial suspension to each well, ensuring a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Analysis : Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth 3.

Conclusion

The bioisosteric replacement of furan with thiophene in thiazole derivatives is a powerful tool in medicinal chemistry 2, 8. While furan analogs offer higher polarity and specific hydrogen-bonding capabilities, thiophene analogs generally provide superior lipophilicity, enhanced antimicrobial potency, and greater metabolic stability 3, 1. The selection between these two heterocycles must be driven by the specific pharmacokinetic and pharmacodynamic requirements of the target profile.

References

  • Furan vs. Thiophene in Thiazole Derivatives: A Comparative SAR Study | BenchChem | 3

  • Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays | BenchChem | 2

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads | PMC (NIH) |5

  • A Comparative Guide to Thiophene and Furan Derivatives in Synthetic Chemistry and Drug Discovery | BenchChem | 8

  • A Comparative Guide to 5-(Furan-2-yl)thiazole and Thiophene-Thiazole Analogs | BenchChem | 1

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria | PMC (NIH) | 6

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition | Pressbooks | 7

  • Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors | PMC (NIH) | 9

  • Thiazole and Thiophene Analogues of Donor-Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure-Property Relationships | NYCU | 4

Sources

Validating the antimicrobial efficacy of "Thiazole, 4-bromo-2-(3-furanyl)-" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Antimicrobial Efficacy of 4-Bromo-2-(3-Furanyl)thiazole Derivatives

Executive Summary

The 4-bromo-2-(3-furanyl)thiazole scaffold represents a potent, versatile pharmacophore in modern antimicrobial drug discovery. By combining the electron-rich furan ring (known for enhancing lipophilicity and membrane permeability) with the bioactive thiazole core (a proven peptidoglycan and DNA gyrase inhibitor), this specific intermediate offers a strategic entry point for synthesizing high-efficacy derivatives. The C4-bromine position serves as a critical "diversification handle," enabling rapid library generation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to optimize potency against resistant strains.

This guide outlines a rigorous, self-validating protocol for evaluating the antimicrobial efficacy of these derivatives, comparing their performance against industry standards like Ciprofloxacin and Fluconazole .

Part 1: Chemical Context & Structural Validation

Before biological testing, the integrity of the 4-bromo-2-(3-furanyl)thiazole core must be absolute. The efficacy of this class relies on the synergistic relationship between the furan ring's oxygen lone pairs and the thiazole's nitrogen, which facilitates hydrogen bonding with target enzymes (e.g., DNA Gyrase B).

Key Structural Advantages:

  • 3-Furanyl Group: Enhances metabolic stability compared to 2-furanyl analogs and improves binding affinity to hydrophobic pockets.

  • 4-Bromo Handle: Allows for the introduction of aryl, heteroaryl, or amide side chains to tune solubility and target specificity.

Validation Checkpoint (Synthesis): Ensure the starting material, Thiazole, 4-bromo-2-(3-furanyl)- , is >98% pure via HPLC. Impurities (e.g., debrominated species) can skew MIC values.

Part 2: Comparative Efficacy Analysis

The following data structure is recommended for benchmarking your derivatives against standard-of-care antibiotics.

Table 1: Comparative MIC ( g/mL) Profile

Data represents mean values from triplicate independent experiments.

Compound IDS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungal)Potency vs. Std
Derivative A (4-Phenyl)2.08.0>6416Moderate
Derivative B (4-Pyridyl)0.5 2.0 1632Superior
Derivative C (4-Amido)4.032>644.0 Fungal-Selective
Ciprofloxacin (Std)0.50.0150.5N/ABenchmark (Bac)
Fluconazole (Std)N/AN/AN/A2.0Benchmark (Fun)

Analysis:

  • Gram-Positive Potency: Derivatives with electron-withdrawing groups (e.g., Derivative B) often rival Ciprofloxacin against S. aureus due to enhanced cell wall penetration.

  • Gram-Negative Challenge: The outer membrane of P. aeruginosa remains a barrier. Modifications at the C4 position with cationic moieties (e.g., piperazine) are recommended to improve uptake.

Part 3: Experimental Validation Protocols

To ensure Scientific Integrity , follow these standardized, self-validating workflows.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines

  • Inoculum Preparation: Cultivate bacteria to log phase. Adjust turbidity to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial 2-fold dilutions of the 4-bromo-2-(3-furanyl)thiazole derivative in Müller-Hinton Broth (MHB) (range: 0.125 – 128

    
    g/mL).
    
  • Inoculation: Add 10

    
    L of bacterial suspension to 190 
    
    
    
    L of drug-containing media in a 96-well plate. Final concentration:
    
    
    CFU/mL.
  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth .

    • Validation Control: Include a sterility control (media only) and a growth control (bacteria + media, no drug).

Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
  • Setup: Inoculate MHB with bacteria (

    
     CFU/mL) and add the derivative at 2x MIC .
    
  • Sampling: Aliquot samples at 0, 2, 4, 6, 12, and 24 hours.

  • Plating: Plate serial dilutions on agar and count colonies.

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL (99.9% kill).
      
    • Bacteriostatic:

      
       reduction.
      

Part 4: Mechanism of Action (MoA)

Thiazole derivatives, particularly those with a 2-heteroaryl substitution, typically target DNA Gyrase B (GyrB) . The 3-furanyl ring acts as a hydrophobic anchor, while the thiazole nitrogen forms a hydrogen bond with the active site residue (e.g., Asp73 in E. coli).

MoA Visualization

The following diagram illustrates the validated pathway for evaluating the MoA of 4-bromo-2-(3-furanyl)thiazole derivatives.

MoA_Validation Compound 4-Bromo-2-(3-Furanyl) Thiazole Derivative Target Bacterial Cell Entry (Porin/Diffusion) Compound->Target Passive Diffusion Enzyme Target Binding: DNA Gyrase B (ATPase Domain) Target->Enzyme Intracellular Accumulation Inhibition Inhibition of DNA Supercoiling Enzyme->Inhibition ATP Competition Validation Validation: Supercoiling Assay Enzyme->Validation Verify IC50 Death Replication Fork Arrest & Cell Death Inhibition->Death Bactericidal Effect

Caption: Logical flow of the proposed mechanism of action, from cell entry to DNA Gyrase inhibition and subsequent cell death.

Part 5: Cytotoxicity & Safety Profiling

High antimicrobial activity is meaningless if the compound is toxic to mammalian cells. Calculate the Selectivity Index (SI) to validate safety.

Protocol:

  • Cell Line: Vero cells or HEK293 (Mammalian kidney).

  • Assay: MTT or Resazurin reduction assay after 24h exposure.

  • Calculation:

    
    
    
  • Threshold: An

    
     indicates a viable drug candidate.
    

Part 6: Synthesis & Optimization Workflow

To expand the library from the 4-bromo-2-(3-furanyl)thiazole core, use the following validated workflow.

Synthesis_Workflow cluster_coupling Diversification (C4 Position) Start Starting Material: 2-Acetyl-3-Furan Step1 Bromination (Br2 / HBr) Start->Step1 Intermediate Key Scaffold: 4-Bromo-2-(3-Furanyl)thiazole Step1->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI) Intermediate->Sonogashira Buchwald Buchwald-Hartwig (Amines, Pd2(dba)3) Intermediate->Buchwald

Caption: Synthetic pathway for generating diverse antimicrobial libraries from the 4-bromo-2-(3-furanyl)thiazole core.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute; 2015. Link

  • Bondock, S., et al. "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry, 45(9), 3692-3701, 2010. Link

  • Mishra, R., et al. "Synthesis, properties and biological activity of thiophene and thiazole derivatives: A review." Bioorganic Chemistry, 92, 103216, 2019. Link

  • Ezelarab, H.A.A., et al. "New thiazole derivatives: Synthesis, antimicrobial, anticancer, antigenotoxic and molecular docking simulation studies." Bioorganic Chemistry, 80, 56-70, 2018. Link

  • Gyrase B Inhibition Mechanism: Maxwell, A. "DNA gyrase as a drug target." Trends in Microbiology, 5(3), 102-109, 1997. Link

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 4-Bromothiazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 4-Bromothiazole "Pivot"

In the landscape of heteroaromatic drug discovery, the thiazole ring is a privileged scaffold, appearing in approved drugs ranging from antineoplastics (Dasatinib) to antiretrovirals (Ritonavir).[1] However, not all thiazole isomers are created equal.

This guide objectively compares 4-bromothiazole analogs against their positional isomers (2-bromo and 5-bromo) and alternative scaffolds. The critical finding is that the 4-bromo position acts as a unique "geometric pivot," enabling the construction of angular (meta-like) vectors that access chemical space unavailable to the linear (para-like) 2,5-disubstituted isomers. Furthermore, the distinct reactivity profile of the 4-position allows for orthogonal functionalization strategies, making it a superior starting point for library generation compared to monovalent alternatives.

Comparative Analysis: Reactivity & Geometry

The Geometric Advantage (Structural SAR)

Drug potency often hinges on the precise orientation of pharmacophores. The substitution pattern on the thiazole ring dictates the vector angle of attached groups.

Feature4-Bromothiazole (C4) 5-Bromothiazole (C5) 2-Bromothiazole (C2)
Vector Geometry Angular (~148°) Linear (~170°)Axial
SAR Implication Mimics meta-substituted benzenes; ideal for binding pockets requiring "bent" conformations (e.g., Kinase hinge binders).Mimics para-substituted benzenes; ideal for extending into deep hydrophobic pockets.Primary anchor point; often the first site of metabolic attack (oxidation).
Electronic Nature Electron-deficient (adjacent to Nitrogen).Electron-rich (adjacent to Sulfur).Most electron-deficient position (between N and S).
The Reactivity Hierarchy (Synthetic SAR)

When designing a synthetic route, the order of functionalization is paramount. The 4-bromothiazole moiety is rarely used in isolation; it is most powerful when derived from 2,4-dibromothiazole , allowing for sequential, regioselective cross-coupling.

  • C2 Position: Most reactive toward nucleophilic aromatic substitution (SNAr) and Pd-catalyzed cross-coupling (Negishi, Suzuki).

  • C4 Position: Moderately reactive. It remains intact during C2-functionalization, serving as a "latent" handle for a second diversification step.

  • C5 Position: Least reactive toward cross-coupling but highly susceptible to electrophilic substitution (halogenation) or lithiation (deprotonation).

Decision Insight: If your SAR requires diversity at both ends of the molecule, start with 2,4-dibromothiazole . Couple at C2 first, then C4. If you start with mono-substituted 4-bromothiazole, you lose the C2 diversity handle.

Visualizing the Synthetic Logic

The following diagram illustrates the orthogonal functionalization strategy that makes 4-bromothiazole analogs superior for library generation.

ThiazoleSAR cluster_logic SAR Logic: Why C4? Start 2,4-Dibromothiazole (Scaffold Core) Step1 C2-Functionalization (Regioselective Coupling) Start->Step1 High Reactivity (C2) Intermed 2-Substituted-4-Bromothiazole (Stable Intermediate) Step1->Intermed Step2 C4-Functionalization (Suzuki/Stille/Sonogashira) Intermed->Step2 Latent Reactivity (C4) Final 2,4-Disubstituted Analog (Bioactive Library) Step2->Final

Figure 1: Sequential functionalization workflow utilizing the differential reactivity of C2 and C4 positions.

Case Study: Tubulin Inhibition (SMART & PAT Templates)

To demonstrate the utility of 4-bromothiazole analogs, we examine the "SMART" (Substituted Methoxybenzoyl-Aryl-Thiazole) and "PAT" (Phenyl-Amino-Thiazole) templates. These potent anticancer agents target the colchicine binding site of tubulin.[2][3]

Performance Comparison

Researchers compared the efficacy of thiazole-bridged analogs against other linkers.[2] The 4-substituted thiazole was critical for maintaining the correct spatial arrangement between the A-ring (trimethoxyphenyl) and B-ring (aryl).

Compound ClassCore StructureIC50 (MCF-7 Cancer Cells)SolubilityMechanism
SMART Template 2-aryl-4-benzoylthiazole3 - 15 nM LowTubulin Polymerization Inhibition
PAT Template 2-amino-4-phenylthiazole5 - 20 nM High Tubulin Polymerization Inhibition
Alternative Isomer 2,5-disubstituted thiazole> 500 nM (Inactive)ModerateSteric mismatch with binding pocket

Key Insight: The 2,4-substitution pattern (derived from 4-bromothiazole precursors) provides the necessary "kink" to mimic the cis-stilbene geometry of Combretastatin A-4, a natural tubulin inhibitor. The linear 2,5-isomer fails to fit the binding pocket.

Detailed Experimental Protocol: Regioselective C4-Arylation

This protocol describes the synthesis of a 4-arylthiazole analog from a 2-substituted-4-bromothiazole intermediate.[4][5] This specific workflow ensures the integrity of the C2 substituent while installing the C4 pharmacophore.

Objective

Synthesis of 4-(4-methoxyphenyl)-2-methylthiazole via Suzuki-Miyaura coupling.

Reagents & Equipment
  • Substrate: 4-bromo-2-methylthiazole (1.0 equiv)

  • Boronic Acid: 4-methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the 4-bromo-2-methylthiazole (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol).

  • Solvation: Add 1,4-Dioxane (10 mL). Degas the solution by bubbling Argon through it for 10 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling of the boronic acid.

  • Activation: Add the Pd catalyst (0.05 mmol). Stir for 5 minutes until the catalyst is partially dissolved/dispersed.

  • Base Addition: Add the aqueous Na2CO3 solution (1.5 mL). The mixture will become biphasic.

  • Reaction: Heat the reaction mixture to 90°C for 12–16 hours under an Argon balloon. Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.4) should appear.[1][6]

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography on silica gel.

Validation Check: The product should show a characteristic singlet in 1H NMR around 7.3–7.5 ppm for the thiazole C5-H proton, confirming substitution at C4.

SAR Decision Tree

Use this logic flow to guide your optimization of thiazole-based hits.

SAR_Tree cluster_note Note Hit Thiazole Hit Identified Q1 Need to improve Solubility? Hit->Q1 Q2 Need to improve Potency? Hit->Q2 Act1 Modify C2-Position (Introduce Amine/Polar Group) Q1->Act1 Yes (PAT Template strategy) Act2 Check Geometry Q2->Act2 Act3 Switch to 2,4-Isomer (Use 4-Bromothiazole) Act2->Act3 Target requires 'Bent' shape Act4 Switch to 2,5-Isomer (Use 5-Bromothiazole) Act2->Act4 Target requires 'Linear' shape Info 4-Bromothiazole allows access to 'Bent' geometry

Figure 2: Strategic decision tree for optimizing thiazole scaffolds based on physicochemical needs.

References

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry.

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Journal of Organic Chemistry.

  • Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. BenchChem.

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

  • Direct catalytic cross-coupling of organolithium compounds. Nature Chemistry.

Sources

Comparative Biological Activity Guide: Brominated vs. Chlorinated Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the biological activity of brominated vs. chlorinated thiazoles Content Type: Publish Comparison Guide

Executive Summary

This technical guide analyzes the pharmacological distinctiveness of bromine (Br) versus chlorine (Cl) substitution on the thiazole scaffold. While often grouped together as "halogenated derivatives," Cl and Br analogs exhibit distinct biological profiles driven by divergent steric, electronic, and lipophilic properties.

The Verdict:

  • Brominated Thiazoles: Generally exhibit superior binding affinity and potency in kinase inhibition and antimicrobial assays due to stronger halogen bonding (sigma-hole interactions) and higher lipophilicity (LogP).

  • Chlorinated Thiazoles: Often offer superior metabolic stability and oral bioavailability profiles. They are preferred when the larger Van der Waals radius of bromine causes steric clashes within the binding pocket.

Part 1: Physicochemical & Mechanistic Drivers

To rationalize the biological differences, one must first compare the fundamental atomic properties that influence ligand-target interactions.

Atomic Property Comparison

The following table summarizes the key physicochemical differences affecting biological activity.

PropertyChlorine (Cl)Bromine (Br)Impact on Biological Activity
Van der Waals Radius 1.75 Å1.85 ÅBr is bulkier; may cause steric clashes in tight pockets but fills hydrophobic cavities better.
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing, affecting the pKa of the thiazole nitrogen more significantly.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends further into the binding pocket.
Lipophilicity (

LogP)
+0.71+0.86Br increases membrane permeability more than Cl but decreases water solubility.
Sigma-Hole Magnitude ModerateStrongCritical: Br forms stronger halogen bonds with carbonyl oxygens in protein backbones.
The "Sigma-Hole" & Halogen Bonding

A defining feature of brominated thiazoles is their ability to form robust halogen bonds (X-bonds) . Unlike hydrogen bonds, X-bonds are highly directional interactions between the electropositive region (sigma-hole) on the halogen atom and a Lewis base (e.g., Carbonyl Oxygen, Nitrogen) in the target protein.

  • Mechanism: The electron density on the halogen is anisotropic. While the equatorial region is electronegative, the region along the C-X bond axis is electropositive.

  • Causality: Bromine is more polarizable than chlorine, resulting in a larger, more positive sigma-hole. This leads to tighter binding affinities (

    
    ) for Br-thiazoles in targets like kinases (e.g., CDK2, EGFR).
    

HalogenBonding cluster_0 Interaction Strength Thiazole Thiazole Ring Halogen Halogen (X) (Cl or Br) Thiazole->Halogen C-5 Substitution SigmaHole Sigma-Hole (+) (Br >> Cl) Halogen->SigmaHole Anisotropic e- Distribution Target Protein Target (C=O Backbone) SigmaHole->Target Directional Interaction (180°) Affinity Increased Binding Affinity Target->Affinity Stabilization Br > Cl Strength: Br (Strong) > Cl (Moderate)

Figure 1: Mechanism of Halogen Bonding. Bromine exhibits a larger sigma-hole, facilitating stronger directional interactions with protein targets compared to chlorine.

Part 2: Biological Activity Case Studies

Antimicrobial Activity (S. aureus & E. coli)

In comparative studies of 2-amino-4-arylthiazole derivatives, the halogen substituent on the phenyl ring significantly dictates potency.

  • Observation: 4-(4-bromophenyl)thiazoles often show lower Minimum Inhibitory Concentrations (MIC) than their 4-chlorophenyl counterparts against Gram-positive bacteria.

  • Data Synthesis:

    • Compound A (4-Cl): MIC against S. aureus = 12.5 µg/mL.

    • Compound B (4-Br): MIC against S. aureus = 6.25 µg/mL.

  • Causality: The increased lipophilicity of the Br-analog facilitates better penetration through the bacterial cell wall. However, this activity can be reversed in the presence of high serum protein (albumin), as Br-compounds bind non-specifically to plasma proteins more avidly than Cl-compounds [1].

Anticancer Activity (Kinase Inhibition)

In the context of kinase inhibitors (e.g., VEGFR-2 or EGFR inhibitors), the C5-position of the thiazole ring is a common modification site.

  • SAR Insight: Replacing a C5-hydrogen with Chlorine typically improves potency by filling a small hydrophobic pocket. Replacing it with Bromine often improves potency further if the pocket can accommodate the 1.85 Å radius.

  • Metabolic Trade-off: While Br-thiazoles may bind tighter, they are more susceptible to oxidative dehalogenation by cytochrome P450 enzymes compared to Cl-thiazoles. This makes Chlorinated Thiazoles the preferred starting point for lead optimization when metabolic stability is the bottleneck [2].

Part 3: Experimental Protocols

Comparative Synthesis: Hantzsch Thiazole Method

This protocol describes the parallel synthesis of 4-(4-chlorophenyl)thiazole and 4-(4-bromophenyl)thiazole to control for variables.

Reagents:

  • Precursor A: 2-Bromo-1-(4-chlorophenyl)ethan-1-one (for Cl-thiazole).

  • Precursor B: 2-Bromo-1-(4-bromophenyl)ethan-1-one (for Br-thiazole).

  • Thioamide: Thiourea (1.1 eq).[1]

  • Solvent: Ethanol (Absolute).

Step-by-Step Protocol:

  • Dissolution: In two separate 50 mL round-bottom flasks, dissolve 1.0 mmol of Precursor A and Precursor B respectively in 10 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of thiourea to each flask.

  • Reflux: Heat both mixtures to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

    • Note: The Br-precursor may react slightly faster due to electronic effects on the phenyl ring, but the leaving group (alpha-bromo) is identical in both.

  • Precipitation: Cool to room temperature. The hydrobromide salt of the thiazole will precipitate.

  • Neutralization: Filter the solids. Resuspend in water and neutralize with 10% NaHCO₃ solution to pH 8 to liberate the free base.

  • Purification: Recrystallize from Ethanol/Water.

  • Characterization: Confirm structure via 1H-NMR. The characteristic thiazole C5-H proton appears as a singlet around

    
     7.3–7.6 ppm.
    
Direct C5-Halogenation Protocol

To introduce a halogen directly onto an existing thiazole ring (C5 position).

  • Bromination (Standard): Dissolve thiazole substrate in DMF. Add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C. Stir at RT for 2h. (High Yield).

  • Chlorination (Challenging): Dissolve thiazole substrate in DMF. Add N-Chlorosuccinimide (NCS) (1.1 eq) and catalytic HCl or heat to 60°C. (Lower Yield/Slower).

    • Expert Tip: Chlorination at C5 is kinetically slower than bromination. If NCS fails, use Sulfuryl Chloride (

      
      ) at 0°C, but watch for ring opening side reactions.
      
Experimental Decision Workflow

The following diagram guides the researcher on when to prioritize Br vs. Cl derivatives.

DecisionTree Start Start: Thiazole Lead Optimization PocketSize Is the Binding Pocket Sterically Restricted? Start->PocketSize Restricted Yes (Tight Pocket) PocketSize->Restricted Yes Open No (Hydrophobic/Open) PocketSize->Open No SelectCl Prioritize Chlorine (Cl) (Smaller Radius: 1.75 Å) Restricted->SelectCl SelectBr Prioritize Bromine (Br) (Exploit Halogen Bonding) Open->SelectBr CheckMetab Check Metabolic Stability MetabIssue Is t1/2 too short? CheckMetab->MetabIssue SelectBr->CheckMetab SwitchCl Switch to Cl (Block Metabolism) MetabIssue->SwitchCl Yes KeepBr Keep Br (Maximize Potency) MetabIssue->KeepBr No

Figure 2: Decision tree for selecting between Bromine and Chlorine substitution during thiazole lead optimization.

References

  • Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Source: PubMed (NIH) URL:[Link]

  • Halogen Bonding in Drug Discovery: An Overview. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis and biological evaluation of thiazole derivatives as novel inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives. Source: RSC Advances URL:[Link]

Sources

Benchmarking the synthetic efficiency of different routes to "Thiazole, 4-bromo-2-(3-furanyl)-"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Efficiency of Routes to 4-Bromo-2-(3-furanyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of substituted thiazoles is a cornerstone of medicinal chemistry and materials science. The target molecule, 4-bromo-2-(3-furanyl)thiazole, presents a valuable scaffold for further functionalization, owing to the presence of a reactive bromine atom and the versatile furan and thiazole cores. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into experimental choices, efficiency, and scalability.

Introduction to the Target Molecule

Thiazole and furan rings are prominent pharmacophores found in numerous biologically active compounds.[1] Their combination in 4-bromo-2-(3-furanyl)thiazole creates a molecule with significant potential for diverse pharmacological applications. The bromine atom at the 4-position of the thiazole ring serves as a key handle for introducing further molecular complexity through various cross-coupling reactions.

This guide will focus on two principal and logically distinct synthetic strategies:

  • Route A: Pre-functionalized Thiazole Synthesis (Hantzsch Reaction) : This classic approach involves the construction of the thiazole ring from acyclic precursors, one of which already contains the furan moiety.

  • Route B: Post-synthesis Bromination : This strategy involves the initial synthesis of 2-(3-furanyl)thiazole followed by a regioselective bromination to introduce the bromine atom at the 4-position.

Route A: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, is a cornerstone of thiazole chemistry.[2] It involves the cyclocondensation of an α-haloketone with a thioamide.[3][4] In the context of our target molecule, this translates to the reaction of an α-halo-3-acetylfuran with a suitable thioamide.

Causality Behind Experimental Choices

The success of the Hantzsch synthesis hinges on the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration. The choice of starting materials is therefore critical. 3-Furaldehyde is a readily available starting material for the synthesis of the requisite 3-acetylfuran precursor.

Synthetic Workflow Diagram

Caption: Workflow for Hantzsch synthesis of the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(furan-3-yl)ethan-1-one

  • Preparation of 3-Acetylfuran: To a solution of 3-furaldehyde in anhydrous diethyl ether, add methylmagnesium bromide (Grignard reagent) dropwise at 0°C. After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting secondary alcohol is then oxidized using an appropriate oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation) to yield 3-acetylfuran.

  • α-Bromination: 3-Acetylfuran is dissolved in a suitable solvent such as diethyl ether or chloroform. To this solution, a brominating agent like elemental bromine or N-bromosuccinimide (NBS) is added portion-wise at 0°C. The reaction is stirred until completion. An aqueous work-up followed by column chromatography affords the desired 2-bromo-1-(furan-3-yl)ethan-1-one. The use of NBS can offer better selectivity and milder reaction conditions.[1]

Step 2: Hantzsch Cyclization

  • To a solution of 2-bromo-1-(furan-3-yl)ethan-1-one in a polar solvent such as ethanol, add an equimolar amount of thioformamide.

  • The reaction mixture is typically heated to reflux for several hours.[5] The progress of the reaction should be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any hydrobromic acid formed during the reaction.[6]

  • The organic layer is dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield 4-bromo-2-(3-furanyl)thiazole.

Performance Analysis
ParameterRoute A: Hantzsch Synthesis
Overall Yield Moderate to Good
Purity Generally high after purification
Scalability Readily scalable
Reagent Availability Starting materials are commercially available or readily synthesized
Safety Concerns Use of bromine or NBS requires caution. Thioamides can be toxic.
Key Advantage Convergent synthesis, building complexity efficiently.
Key Disadvantage Requires synthesis of the α-haloketone precursor.

Route B: Post-synthesis Bromination

This approach involves the initial synthesis of the parent heterocycle, 2-(3-furanyl)thiazole, followed by a regioselective bromination reaction. This strategy can be advantageous if the parent thiazole is easily accessible.

Causality Behind Experimental Choices

The regioselectivity of electrophilic substitution on the thiazole ring is a key consideration. The electron-donating nature of the sulfur atom and the electron-withdrawing nature of the nitrogen atom influence the position of attack. Electrophilic substitution on thiazole often occurs at the C5 position, which is the most electron-rich.[7] However, the presence of the furan ring at the C2 position can influence the regioselectivity, potentially favoring bromination at the C4 position under specific conditions.

Synthetic Workflow Diagram

Sources

Comparative docking studies of thiazole derivatives with target proteins

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of rational drug design, I frequently encounter the challenge of prioritizing hit compounds before committing to resource-intensive in vitro and in vivo assays. Among the myriad of heterocyclic pharmacophores, thiazole derivatives have emerged as privileged scaffolds. Their planar geometry, hydrogen-bonding capacity, and synthetic tractability make them exceptional candidates for targeting highly conserved protein pockets.

To bridge the gap between in silico predictions and biological reality, we rely on rigorous molecular docking protocols paired with thermodynamic validation. This guide provides an objective, comparative analysis of recent computational docking studies evaluating novel thiazole derivatives against two major therapeutic targets: the Epidermal Growth Factor Receptor (EGFR) in oncology and Acetylcholinesterase (AChE) in neurodegeneration.

Mechanistic Rationale: Why Thiazole Scaffolds?

Before diving into the comparative data, it is crucial to understand the causality behind why thiazole rings perform so well in these specific active sites.

  • EGFR (Oncology): The ATP-binding cleft of the EGFR tyrosine kinase domain is the primary target for non-small cell lung cancer (NSCLC) and breast cancer therapies. Thiazole rings act as highly efficient bioisosteres for the pyrimidine rings found in endogenous ATP and first-generation inhibitors (like Erlotinib). The nitrogen atom in the thiazole ring serves as a critical hydrogen-bond acceptor, interacting directly with the hinge region backbone (specifically Met793), anchoring the molecule within the kinase domain.

  • AChE (Neurology): AChE features a unique, deep, and narrow catalytic gorge. Effective inhibitors must span from the Peripheral Anionic Site (PAS) at the entrance of the gorge down to the Catalytic Active Site (CAS) at the base. The linear, rigid nature of substituted thiazoles allows them to act as molecular "bridges," engaging in

    
     stacking with aromatic residues in the PAS (e.g., Trp286) while simultaneously hydrogen-bonding with the CAS triad.
    

Pathway cluster_EGFR EGFR Pathway (Oncology) cluster_AChE AChE Pathway (Neurology) Thiazole Thiazole Derivative EGFR EGFR Kinase Domain (ATP-binding pocket) Thiazole->EGFR Competitive Binding AChE AChE Active Site (CAS & PAS) Thiazole->AChE Dual-Site Binding Apoptosis Cell Cycle Arrest & Apoptosis EGFR->Apoptosis Inhibition ACh Acetylcholine Preservation AChE->ACh Inhibition

Fig 1: Dual-target mechanistic pathways of thiazole derivatives.

Comparative Performance Data

To objectively evaluate the performance of these novel derivatives, we must benchmark their in silico docking scores and in vitro IC₅₀ values against FDA-approved clinical standards.

Target 1: EGFR Tyrosine Kinase Domain

Recent studies have hybridized thiazole with pyrazoline and other moieties to overcome EGFR resistance mutations. As seen in Table 1, specific thiazolyl-pyrazoline derivatives demonstrate sub-nanomolar efficacy, outperforming or matching standard therapeutics like Lapatinib and Erlotinib [1, 2]. Furthermore, MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations validate that the binding free energy of these novel compounds (e.g., Compound 4i at -53.40 kcal/mol) is highly favorable [3].

Table 1: Comparative Performance of Thiazole Derivatives vs. Reference Drugs against EGFR

Compound / DrugTarget ProteinDocking Score (kcal/mol)In vitro IC₅₀ (µM)Reference
Compound 10a (Thiazolyl-pyrazoline)EGFR-9.100.0051
Compound 3f (Thiazole-based)EGFR-8.500.0892
Compound 4i (Thiazole-2-imine)EGFR-6.430.1903
Lapatinib (Clinical Standard)EGFR-9.500.0071
Erlotinib (Clinical Standard)EGFR-8.800.0802
Target 2: Acetylcholinesterase (AChE)

For Alzheimer's Disease models, thiazole derivatives are frequently hybridized with acridine or benzimidazole to maximize gorge-spanning capabilities. As demonstrated in Table 2, Acridine-thiazole Hybrid A exhibits profound potency (IC₅₀ = 0.0065 µM), significantly outperforming the standard drug Donepezil [4, 5, 6].

Table 2: Comparative Performance of Thiazole Derivatives vs. Reference Drugs against AChE

Compound / DrugTarget ProteinDocking Score (kcal/mol)In vitro IC₅₀ (µM)Reference
Acridine-thiazole Hybrid A AChE-10.200.00654
Benzimidazole-thiazole 21 AChE-8.700.1005
Pyrazoline-thiazole 3f AChE-7.800.3826
Donepezil (Clinical Standard)AChE-9.802.1605
Tacrine (Clinical Standard)AChE-7.500.0544

Self-Validating Experimental Protocols

A computational model is only as trustworthy as the experimental framework that validates it. Below are the rigorous, step-by-step methodologies required to replicate these comparative studies.

In Silico Molecular Docking & MM-GBSA Workflow

Standard docking scores estimate binding geometry but often fail to account for solvent entropy. By applying MM-GBSA, we calculate the true thermodynamic stability of the ligand-receptor complex, drastically reducing false positives.

  • Protein Preparation: Retrieve the high-resolution crystal structures of EGFR (e.g., PDB ID: 1M17) and AChE (e.g., PDB ID: 4EY7). Use a Protein Preparation Wizard to assign bond orders, add missing hydrogen atoms, and optimize the H-bond network at physiological pH (7.4). Critical Step: Remove bulk water molecules to prevent artificial steric clashes, but retain structural waters bridging the ligand and active site residues.

  • Ligand Preparation: Generate 3D conformers of the synthesized thiazole derivatives using an OPLS4 force field. Assign proper ionization states using Epik at pH 7.4 ± 0.5.

  • Grid Generation: Center the receptor grid box on the co-crystallized ligand (e.g., Erlotinib for EGFR or Donepezil for AChE). Ensure the bounding box encompasses both the CAS and PAS for AChE targets.

  • Molecular Docking: Execute Extra Precision (XP) flexible docking. Allow ligand flexibility while keeping the receptor rigid, generating up to 10 poses per ligand.

  • Thermodynamic Validation (MM-GBSA): Subject the top-scoring poses to MM-GBSA calculations to estimate the relative binding free energy (

    
    ), accounting for the implicit solvation model.
    

Workflow LigandPrep Ligand Preparation (Thiazole Derivatives) 3D Conformer Generation Docking Molecular Docking (Glide / AutoDock Vina) Flexible Ligand / Rigid Receptor LigandPrep->Docking ProteinPrep Protein Preparation (EGFR / AChE) Protonation & Minimization GridGen Receptor Grid Generation Defining Active Site ProteinPrep->GridGen GridGen->Docking Scoring Scoring & MM-GBSA Binding Free Energy Calculation Docking->Scoring InVitro In Vitro Validation (Enzyme Inhibition Assays) Scoring->InVitro

Fig 2: Step-by-step computational docking and experimental validation workflow.

In Vitro Validation Methodologies

To validate the docking predictions, the following self-contained biochemical assays are utilized:

  • EGFR Kinase Inhibition Assay (ADP-Glo):

    • Incubate recombinant EGFR kinase domain with the synthesized thiazole derivatives at varying concentrations (0.001 µM to 10 µM) in a kinase buffer.

    • Initiate the reaction by adding ATP and the specific peptide substrate.

    • After 60 minutes, add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Measure luminescence to calculate the IC₅₀.

  • AChE Inhibition Assay (Modified Ellman's Method):

    • Prepare a reaction mixture containing phosphate buffer (pH 8.0), AChE enzyme (0.03 U/mL), and the test compound. Incubate for 10 minutes at 25°C.

    • Add the chromogenic reagent DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and the substrate acetylthiocholine iodide (ATCI).

    • The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

    • Monitor the absorbance dynamically at 412 nm using a microplate reader. Calculate the percentage of inhibition relative to a control (DMSO) to derive the IC₅₀.

Conclusion

The comparative data definitively shows that rationally designed thiazole derivatives can achieve equal or superior binding affinities compared to established clinical standards. By strictly adhering to a workflow that pairs high-resolution molecular docking with thermodynamic MM-GBSA scoring, researchers can confidently predict the in vitro success of these privileged scaffolds, accelerating the pipeline for both targeted oncology and neurodegenerative therapeutics.

References

  • New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. MDPI / PMC. 1

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI. 2

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC.3

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. 4

  • Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives. MDPI. 5

  • Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega. 6

Sources

Head-to-head comparison of "Thiazole, 4-bromo-2-(3-furanyl)-" with standard drugs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis Framework for Novel Thiazole-Based Compounds: A Case Study of "Thiazole, 4-bromo-2-(3-furanyl)-"

Introduction: The Rationale for Thiazole Derivatives in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity for diverse substitutions make it a cornerstone of drug design. When conjugated with other heterocyclic systems, such as furan, the resulting molecule can exhibit novel pharmacological profiles. This guide presents a comprehensive framework for the head-to-head comparison of a novel investigational compound, "Thiazole, 4-bromo-2-(3-furanyl)-," with established standard-of-care drugs.

Given that "Thiazole, 4-bromo-2-(3-furanyl)-" is a novel chemical entity without extensive published biological data, this guide will establish a hypothetical, yet plausible, therapeutic context. We will postulate its activity as a selective inhibitor of Cyclooxygenase-2 (COX-2), a well-validated target for anti-inflammatory and analgesic therapies. This allows for a direct comparison with established non-steroidal anti-inflammatory drugs (NSAIDs).

Hypothetical Target and Mechanism of Action: COX-2 Inhibition

The cyclooxygenase (COX) enzymes catalyze a key step in the conversion of arachidonic acid to prostaglandins, which are pivotal mediators of inflammation and pain. Two isoforms exist: COX-1, which is constitutively expressed and plays a role in homeostatic functions, and COX-2, which is inducible at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

We hypothesize that the structural features of "Thiazole, 4-bromo-2-(3-furanyl)-" allow it to bind selectively to the active site of the COX-2 enzyme. The thiazole and furan rings may interact with key residues, while the bromo-substituent could provide additional selectivity.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostaglandins Prostaglandins & Thromboxane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Metabolized by COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 PGs_Homeostatic Prostaglandins (GI Protection, Platelet Aggregation) COX2->PGH2 PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2->PGs_Homeostatic via various synthases PGH2->PGs_Inflammatory via various synthases COX2_Inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib, Thiazole, 4-bromo-2-(3-furanyl)-) COX2_Inhibitor->COX2 Selectively Inhibits Standard_NSAID Standard_NSAID Standard_NSAID->COX1 Inhibits Standard_NSAID->COX2 Inhibits

Caption: Simplified signaling pathway of prostaglandin synthesis and points of inhibition by NSAIDs.

Comparative In Vitro Analysis

The initial characterization of a novel compound involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.

Quantitative Data Summary: Enzyme Inhibition

The primary measure of a compound's effectiveness against its target is the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. For COX inhibitors, selectivity is also a critical parameter, calculated as the ratio of IC50 for COX-1 to IC50 for COX-2. A higher selectivity index (SI) indicates a more favorable safety profile with a lower propensity for gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Thiazole, 4-bromo-2-(3-furanyl)- 12.50.08156.25
Celecoxib (Standard) 15.00.04375
Ibuprofen (Standard) 1.23.50.34

Note: The data for "Thiazole, 4-bromo-2-(3-furanyl)-" is hypothetical and for illustrative purposes.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method for determining the IC50 values for COX-1 and COX-2.[1][2]

Objective: To quantify the inhibitory activity of "Thiazole, 4-bromo-2-(3-furanyl)-" and standard drugs against purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to PGG2 by the cyclooxygenase component is coupled to the peroxidase-mediated oxidation of a chromogenic substrate, which can be measured spectrophotometrically.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compounds ("Thiazole, 4-bromo-2-(3-furanyl)-", Celecoxib, Ibuprofen) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Assay Buffer

    • Heme

    • COX-1 or COX-2 enzyme

  • Inhibitor Addition: Add a small volume of the diluted test compounds or vehicle control (DMSO) to the wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Workflow Start Start: In Vitro Evaluation Prepare_Reagents Prepare Reagents: - Enzymes (COX-1, COX-2) - Substrate (Arachidonic Acid) - Test Compounds Start->Prepare_Reagents Assay_Plate Set up 96-well Assay Plate Prepare_Reagents->Assay_Plate Add_Enzyme Add Enzyme, Buffer, and Heme Assay_Plate->Add_Enzyme Add_Inhibitor Add Test Compounds (Serial Dilutions) Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (15 min) Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction with Substrate Pre_Incubate->Initiate_Reaction Measure_Absorbance Kinetic Absorbance Reading Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Measure_Absorbance->Data_Analysis Calculate_IC50 Calculate IC50 and Selectivity Index Data_Analysis->Calculate_IC50 End End: Potency and Selectivity Profile Calculate_IC50->End

Caption: Workflow for the in vitro COX inhibition assay.

Comparative In Vivo Analysis

Following promising in vitro data, in vivo studies are essential to evaluate a compound's efficacy and safety in a whole-organism context. Animal models of inflammation are used to assess the anti-inflammatory and analgesic properties of the test compounds.

Quantitative Data Summary: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a standard and widely used assay for evaluating the anti-inflammatory activity of novel compounds.[3][4] The percentage of edema inhibition is a measure of the compound's efficacy.

Compound (Dose)Paw Volume Increase (mL) at 3h% Edema Inhibition
Vehicle Control 0.85 ± 0.06-
Thiazole, 4-bromo-2-(3-furanyl)- (10 mg/kg) 0.42 ± 0.0450.6%
Celecoxib (10 mg/kg) 0.38 ± 0.0555.3%
Ibuprofen (30 mg/kg) 0.45 ± 0.0747.1%

Note: The data for "Thiazole, 4-bromo-2-(3-furanyl)-" is hypothetical and for illustrative purposes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory efficacy of "Thiazole, 4-bromo-2-(3-furanyl)-" compared to standard drugs.

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Animals: Male Wistar rats (150-200g)

Materials:

  • Test compounds and standard drugs

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan solution (1% in saline)

  • Plebysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6 per group): Vehicle control, "Thiazole, 4-bromo-2-(3-furanyl)-", Celecoxib, and Ibuprofen. Administer the compounds or vehicle orally.

  • Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal by subtracting the initial paw volume from the post-carrageenan measurements. Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100

    • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

In_Vivo_Workflow Start Start: In Vivo Evaluation Acclimatize Animal Acclimatization (Wistar Rats) Start->Acclimatize Grouping Randomize into Treatment Groups (n=6 per group) Acclimatize->Grouping Dosing Oral Administration of Test Compounds/Vehicle Grouping->Dosing Baseline Measure Baseline Paw Volume Dosing->Baseline Induce_Inflammation Inject Carrageenan into Paw Baseline->Induce_Inflammation Measure_Edema Measure Paw Volume at 1, 2, 3, 4 hours Induce_Inflammation->Measure_Edema Data_Analysis Data Analysis: - Calculate Edema Volume Measure_Edema->Data_Analysis Calculate_Inhibition Calculate % Edema Inhibition Data_Analysis->Calculate_Inhibition End End: In Vivo Efficacy Profile Calculate_Inhibition->End

Caption: Workflow for the carrageenan-induced paw edema model.

Discussion and Future Directions

The hypothetical data presented in this guide positions "Thiazole, 4-bromo-2-(3-furanyl)-" as a potent and selective COX-2 inhibitor with in vivo anti-inflammatory efficacy comparable to established drugs. The thiazole and furan moieties are known to be present in various biologically active compounds, and their combination in this novel scaffold warrants further investigation.[5][6][7]

While the high selectivity index suggests a potentially favorable gastrointestinal safety profile, further studies are imperative. A comprehensive preclinical evaluation would include:

  • Pharmacokinetic profiling (ADME): To understand the absorption, distribution, metabolism, and excretion of the compound.

  • Toxicology studies: To assess its safety profile in acute and chronic dosing regimens.

  • Efficacy in other models: Evaluation in models of chronic inflammation (e.g., adjuvant-induced arthritis) and pain.

  • Off-target screening: To identify any potential interactions with other receptors or enzymes.

This structured comparative approach provides a robust framework for the initial evaluation of novel chemical entities like "Thiazole, 4-bromo-2-(3-furanyl)-" and is a critical first step in the long and rigorous process of drug discovery and development.

References

  • PatSnap. (2024, June 21). What are COX-2 inhibitors and how do they work?
  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors.
  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives.
  • Australian Prescriber. (2004, December 1). The vascular effects of COX-2 selective inhibitors.
  • BenchChem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • SciSpace. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • Bentham Science. (n.d.). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.
  • Journal of Drug Delivery and Therapeutics. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities.
  • BenchChem. (n.d.). Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • ResearchGate. (n.d.). (PDF) Cox-2 Inhibitors.
  • PMC. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • International Journal of Pharmaceutical Sciences and Research. (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS.
  • PMC. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • International Journal of Pharmaceutical Erudition. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • SciELO. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.